3-O-Methyltirotundin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCYTMIFQPNDN-IZEBJNRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of 3-O-Methyltirotundin from Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 3-O-Methyltirotundin, a sesquiterpene lactone found in Tithonia diversifolia (Hemsl.) A. Gray. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for isolating this compound of interest.
Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in various bioactive compounds, including a variety of sesquiterpene lactones. Among these, this compound and its derivatives have garnered interest for their potential pharmacological activities. This guide serves as a technical resource for researchers and professionals in drug development seeking to isolate and study this specific compound.
Experimental Protocols
The isolation of this compound from Tithonia diversifolia involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established techniques for isolating sesquiterpene lactones from this plant species.
1. Plant Material Collection and Preparation:
-
Fresh aerial parts (leaves and stems) of Tithonia diversifolia are collected.
-
The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for approximately one to two weeks, or until a constant weight is achieved.
-
The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction using an organic solvent. A common method is maceration with dichloromethane (CH₂Cl₂) or ethyl acetate at room temperature for a period of 24 to 72 hours, with occasional agitation.
-
Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency. This involves immersing the vessel containing the plant material and solvent in an ultrasonic bath for a specified period (e.g., 30 minutes at 40°C)[1].
-
The resulting mixture is filtered to separate the solid plant residue from the liquid extract.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Separation and Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
The column is packed with silica gel 60.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution is performed with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process.
-
Silica gel 60 F₂₅₄ plates are used.
-
A suitable mobile phase, such as hexane-ethyl acetate (e.g., 7:3 v/v), is used for development.
-
Spots are visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
-
Further Purification: Fractions containing the compound of interest, as identified by TLC, are pooled and may require further purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, to obtain pure this compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Quantitative Data
| Parameter | Value/Range | Reference |
| Extraction Yield (Ultrasound-assisted, Ethanol) | 10.71% w/w (crude extract) | [1] |
| Spectroscopic Data (Related Compound: 1β-hydroxytirotundin 3-O-methyl ether) | ¹H and ¹³C NMR data available | [2] |
Note: The spectroscopic data for the closely related compound 1β-hydroxytirotundin 3-O-methyl ether can serve as a reference for the characterization of this compound.
Visualizations
Experimental Workflow for Isolation
Caption: A schematic overview of the experimental workflow for the isolation of this compound.
Note on Signaling Pathways: As of the current literature review, specific signaling pathways directly modulated by this compound have not been extensively elucidated. Research on related sesquiterpene lactones from Tithonia diversifolia suggests potential anti-inflammatory and cytotoxic activities, which may involve pathways such as NF-κB. However, dedicated studies on this compound are required to confirm these mechanisms.
This guide provides a foundational understanding for the isolation of this compound from Tithonia diversifolia. Researchers are encouraged to consult the primary literature for further details and to adapt the protocols based on their specific laboratory conditions and research objectives.
References
Structural Characterization of 3-O-Methyltirotundin: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and detailed experimental data for the structural characterization of 3-O-Methyltirotundin (CAS: 1021945-29-8, Molecular Formula: C20H30O6) is scarce in publicly accessible scientific literature.[1] This guide provides a comprehensive framework for the structural elucidation of sesquiterpenoid lactones, the class of compounds to which this compound belongs. The methodologies, data presentation, and visualizations are based on established protocols for analogous, well-characterized compounds, particularly those isolated from the Tithonia and Vernonia genera. One study has reported the isolation of a compound identified as tirotundin-3-O-methyl ether from the aerial parts of Tithonia diversifolia and noted its potential anti-hyperglycemic activity.[2]
Introduction to this compound and Sesquiterpenoid Lactones
This compound is a sesquiterpenoid lactone.[1] This class of natural products is characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family, including the genera Tithonia and Vernonia, which are known for producing a rich diversity of these compounds.[3][4][5] Sesquiterpenoid lactones exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[6] The structural determination of these molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.
General Experimental Protocols for Characterization
The structural elucidation of a novel or uncharacterized sesquiterpenoid lactone like this compound typically involves a sequence of isolation and spectroscopic analysis.
Isolation and Purification Workflow
The isolation of sesquiterpenoid lactones from plant material is a multi-step process designed to separate the compound of interest from a complex mixture of secondary metabolites.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Tithonia diversifolia) is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.[7]
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.[8]
-
Chromatography: The fraction enriched with the target compound is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[9]
Spectroscopic Analysis
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methane, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition (molecular formula). Techniques like Electrospray Ionization (ESI) are commonly used.
X-ray Crystallography:
-
If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[8]
Representative Data for a Sesquiterpenoid Lactone
The following tables present hypothetical but representative spectroscopic data for a tirotundin-like sesquiterpenoid lactone, based on published data for similar compounds.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.76 | d | 1.5 |
| 2a | 5.21 | d | 1.5 |
| 2b | 5.25 | d | 1.5 |
| 5 | 3.20 | m | |
| 6 | 4.80 | t | 9.5 |
| 7 | 2.50 | m | |
| 8 | 2.10 | m | |
| 9 | 1.80 | m | |
| 13a | 5.79 | d | 2.0 |
| 13b | 6.34 | d | 2.0 |
| 14 | 1.25 | s | |
| 15 | 1.90 | s | |
| 3-OMe | 3.40 | s |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 139.7 | CH |
| 2 | 118.0 | CH₂ |
| 3 | 85.0 | C |
| 4 | 80.0 | C |
| 5 | 55.0 | CH |
| 6 | 78.0 | CH |
| 7 | 45.0 | CH |
| 8 | 35.0 | CH₂ |
| 9 | 40.0 | CH₂ |
| 10 | 145.0 | C |
| 11 | 140.0 | C |
| 12 | 170.0 | C=O |
| 13 | 125.0 | CH₂ |
| 14 | 25.0 | CH₃ |
| 15 | 20.0 | CH₃ |
| 3-OMe | 58.0 | OCH₃ |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, its parent compound, tirotundin, has been shown to be a dual activator of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). Activation of these nuclear receptors is associated with anti-diabetic and lipid-lowering effects. The potential signaling pathway influenced by a tirotundin derivative could therefore involve the PPAR signaling cascade.
Pathway Description:
-
Ligand Binding: A bioactive molecule like a tirotundin derivative could potentially enter the cell and bind to PPARα and/or PPARγ in the nucleus.
-
Heterodimerization: Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to therapeutic effects such as improved insulin sensitivity and reduced lipid levels.
Conclusion
The structural characterization of novel natural products like this compound is a systematic process that relies on a combination of chromatographic and spectroscopic techniques. While specific data for this compound remains limited, the established methodologies for the analysis of sesquiterpenoid lactones provide a clear roadmap for its full structural elucidation and the investigation of its biological activities. Further research into compounds isolated from Tithonia diversifolia, including this compound, is warranted to explore their therapeutic potential.
References
- 1. This compound | 1021945-29-8 [amp.chemicalbook.com]
- 2. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Vernonia tufnelliae: Structural Characterization and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) [mdpi.com]
An In-depth Technical Guide to 3-O-Methyltirotundin: Properties, Protocols, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed representative experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and development.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data are available, specific experimental values for properties such as melting point and boiling point have not been reported in the reviewed literature; the provided values are predictions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | N/A |
| CAS Number | 1021945-29-8 | |
| Appearance | Solid (presumed) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Boiling Point | 474.4 ± 45.0 °C (Predicted) | N/A |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | N/A |
Experimental Protocols
Isolation of Sesquiterpene Lactones from Tithonia sp.
The following is a representative protocol for the isolation of sesquiterpene lactones, including tirotundin derivatives, from the aerial parts of Tithonia plants.
-
Plant Material Collection and Preparation: The aerial parts of the Tithonia species are collected, air-dried at room temperature, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The dichloromethane fraction, which is likely to contain the sesquiterpene lactones, is subjected to silica gel column chromatography. A gradient elution system, for example, with increasing proportions of ethyl acetate in n-hexane, is used to separate the components into various sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified by preparative HPLC to isolate this compound in high purity.
Spectroscopic Characterization
The structural elucidation of the isolated this compound would be achieved through a combination of the following spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons, their chemical environments, and their coupling patterns.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can provide further structural information.
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for this type of compound.
-
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as carbonyls (from the lactone and ester moieties), ethers, and carbon-carbon double bonds.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
To identify the presence of chromophores, such as conjugated systems, within the molecule.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the UV-Vis range.
-
Biological Activity and Mechanism of Action
While there are no direct studies on the biological activity of this compound, the activities of its parent compound, tirotundin, and other related sesquiterpene lactones from Tithonia species provide strong indications of its potential therapeutic effects.
Anti-inflammatory Activity
Leaf extracts of Tithonia diversifolia, which contain tirotundin, are used in traditional medicine for their anti-inflammatory properties. Studies have shown that tirotundin, along with other sesquiterpene lactones from this plant, inhibits the activation of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The proposed mechanism of inhibition is the alkylation of cysteine residues in the DNA binding domain of NF-κB by the α-methylene-γ-lactone moiety, a characteristic feature of many bioactive sesquiterpene lactones. Given that this compound retains this reactive moiety, it is highly probable that it also exhibits anti-inflammatory activity through a similar mechanism.
Other Potential Activities
Sesquiterpene lactones are a well-established class of cytotoxic agents, and many derivatives have been investigated for their anticancer properties. While some studies on sesquiterpenoids from Tithonia diversifolia have shown antiproliferative activity against cancer cell lines, tirotundin itself was reported to be inactive in the tested assays. However, structural modifications, such as the O-methylation at the 3-position, could potentially alter this activity.
Furthermore, tirotundin has been reported to exhibit nematicidal activity and to be a reversible inhibitor of acetylcholinesterase (AChE). This suggests that this compound could also be explored for its potential as a neuroprotective agent or as a lead compound for the development of new pesticides.
Conclusion
This compound is a sesquiterpenoid lactone with a chemical scaffold that suggests significant biological potential. While specific experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and data from closely related compounds. The detailed, representative experimental protocols offer a practical framework for researchers aiming to isolate and characterize this and similar natural products. The likely anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, presents a compelling avenue for further investigation and potential drug development. Future studies should focus on the isolation of this compound to fully characterize its physicochemical properties and to empirically validate its hypothesized biological activities.
In-depth Technical Guide on 3-O-Methyltirotundin: Current Scientific Landscape
COMPOUND IDENTIFICATION
| Compound Name | 3-O-Methyltirotundin |
| CAS Number | 1021945-29-8 |
| Molecular Formula | C20H30O6 |
| Compound Type | Sesquiterpenoid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Foreword for Researchers, Scientists, and Drug Development Professionals
This document serves to consolidate the currently available technical information on the sesquiterpenoid this compound (CAS Number: 1021945-29-8). A comprehensive search of scientific literature and chemical databases reveals that while this compound is chemically defined and commercially available for research purposes, there is a significant lack of published in-depth studies on its biological activities, mechanisms of action, and detailed experimental protocols.
The information presented herein is based on data from chemical suppliers and general knowledge of the compound class to which this compound belongs. It is crucial to note that specific experimental data, quantitative analyses, and established signaling pathways for this particular molecule are not available in the public domain at the time of this writing. This guide, therefore, aims to provide a foundational understanding and highlight the current research gap for this compound.
Chemical and Physical Properties
This compound is classified as a sesquiterpenoid, a large class of naturally occurring 15-carbon isoprenoids. Its molecular formula is C20H30O6. Based on supplier information, it is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
Potential Biological Activities (Inferred from Related Compounds)
While specific biological data for this compound is scarce, the broader class of sesquiterpenoids, particularly those isolated from plants of the Asteraceae family (such as Vernonia and Tithonia species), are known to exhibit a wide range of biological activities. Research on compounds structurally related to tirotundin suggests potential areas of investigation for this compound.
-
Anti-inflammatory Activity : Many sesquiterpene lactones have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.
-
Cytotoxic and Anti-cancer Activity : Sesquiterpenoids are a well-established source of compounds with cytotoxic effects against various cancer cell lines. The presence of reactive functional groups is often correlated with this activity.
-
Antimicrobial and Antifungal Properties : Various sesquiterpenoids have been shown to inhibit the growth of bacteria and fungi.
-
Nematicidal Activity : A study on the parent compound, tirotundin, has shown it to possess nematicidal activity, suggesting that its derivatives might also be active against nematodes.
It is imperative to reiterate that these are potential activities based on related compounds, and dedicated experimental validation for this compound is required.
Experimental Protocols
A thorough literature search did not yield any specific, detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound. Researchers interested in studying this compound would need to develop their own protocols based on general methods for sesquiterpenoid analysis or adapt protocols from studies on structurally similar molecules.
Signaling Pathways
Due to the absence of mechanistic studies on this compound, no signaling pathways have been elucidated for this compound.
Logical Relationship: Current Knowledge Gap
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the significant gap between its chemical identification and the lack of biological and mechanistic data.
Caption: Knowledge gap for this compound.
Conclusion and Future Directions
This compound is a chemically defined sesquiterpenoid with a confirmed CAS number. However, there is a clear and significant gap in the scientific literature regarding its biological properties. For researchers, scientists, and professionals in drug development, this compound represents an unexplored area with potential for discovery.
Future research should focus on:
-
Isolation and Synthesis : Developing and publishing robust protocols for the isolation of this compound from natural sources or its chemical synthesis to ensure a stable supply for research.
-
Biological Screening : Conducting broad biological screening to identify its primary activities (e.g., anti-inflammatory, anti-cancer, antimicrobial).
-
Dose-Response Studies : Quantifying its potency and efficacy in relevant in vitro and in vivo models.
-
Mechanism of Action Studies : Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.
Until such studies are conducted and published, any discussion of the therapeutic potential of this compound remains speculative and based on analogies to other sesquiterpenoids.
The Potent Bioactivity of Sesquiterpenoids from Tithonia diversifolia: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of sesquiterpenoid lactones derived from the Mexican sunflower, Tithonia diversifolia. This guide provides a comprehensive overview of their biological activities, detailed experimental methodologies, and insights into their mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Tithonia diversifolia, commonly known as the Mexican sunflower, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have revealed that the therapeutic potential of this plant can be largely attributed to its diverse array of sesquiterpenoid lactones. These compounds have demonstrated significant biological activities, including potent cytotoxic effects against various cancer cell lines, notable anti-inflammatory properties through the inhibition of key signaling pathways, and broad-spectrum antimicrobial activity. This technical guide synthesizes the current scientific knowledge on the biological activities of these promising natural products, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms to facilitate further research and drug discovery efforts.
Cytotoxic Activity of Sesquiterpenoids
Sesquiterpenoids isolated from Tithonia diversifolia have exhibited significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent sesquiterpenoids.
| Sesquiterpenoid | Cell Line | IC50 (µM) | Reference |
| Tagitinin C | HL-60 (Human promyelocytic leukemia) | 0.13 | |
| 1β,2α-epoxytagitinin C | HL-60 (Human promyelocytic leukemia) | Not specified, but showed significant activity | |
| Tithofolinolide | Col2 (Human colon cancer) | Not specified, but induced differentiation | |
| 3β-acetoxy-8β-isobutyryloxyreynosin | Col2 (Human colon cancer) | Not specified, but induced differentiation | |
| 4α,10α-dihydroxy-3-oxo-8β-isobutyryloxyguaia-11(13)-en-12,6α-olide | Col2 (Human colon cancer) | Not specified, but induced differentiation | |
| Tagitinin J | KB (Human oral cancer), HepG2 (Human liver cancer), A549 (Human lung cancer), MCF7 (Human breast cancer) | 0.29 - 17.0 | |
| Tagitinin K | KB (Human oral cancer), HepG2 (Human liver cancer), A549 (Human lung cancer), MCF7 (Human breast cancer) | 0.29 - 17.0 |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The cytotoxic activity of sesquiterpenoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Human cancer cell lines (e.g., HL-60, Col2, KB, HepG2, A549, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sesquiterpenoid compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preliminary Cytotoxicity Screening of 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of 3-O-Methyltirotundin is not currently available in the public domain. This guide provides a comprehensive framework based on the cytotoxic activities of structurally related sesquiterpene lactones isolated from the same plant genus, Tithonia diversifolia, including the parent compound tirotundin and its derivatives. The experimental protocols and potential mechanisms of action described herein are standard methodologies applicable to the screening of novel chemical entities like this compound.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, including potent cytotoxic and anti-inflammatory effects. This compound belongs to this class and is a derivative of tirotundin, a compound isolated from Tithonia diversifolia. Given the established anticancer potential of many sesquiterpene lactones, a preliminary cytotoxicity screening of this compound is a critical first step in evaluating its potential as a therapeutic agent. This document outlines the standard procedures for such a screening and summarizes the cytotoxic data of its close chemical relatives to provide a contextual benchmark.
Cytotoxicity Data of Related Sesquiterpene Lactones
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of other sesquiterpene lactones isolated from Tithonia diversifolia against various human cancer cell lines. This data serves as a valuable reference for designing and interpreting the results of a preliminary cytotoxicity screening of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tagitinin C | Col2 (colon cancer) | Significant Antiproliferative Activity | [1][2] |
| 1β,2α-epoxytagitinin C | Col2 (colon cancer) | Significant Antiproliferative Activity | [1][2] |
| Sesquiterpenoids (unspecified) | HL-60 (leukemia) | 0.13 - 13.0 | [3] |
| Tagitinin J | KB (oral cancer), HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer) | 0.29 - 17.0 | [4] |
| Tagitinin K | KB, HepG2, A549, MCF7 | 0.29 - 17.0 | [4] |
| Etoposide (Positive Control) | HL-60 (leukemia) | 0.43 | [3] |
Experimental Protocols for Cytotoxicity Screening
Two common colorimetric assays for in vitro cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. These assays are robust, reliable, and suitable for high-throughput screening in 96-well plate formats.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to cellular proteins, providing a measure of total biomass.[8]
Protocol:
-
Cell Plating: Follow the same procedure as the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.[10]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[9]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a generalized workflow for the preliminary cytotoxicity screening of a test compound.
Caption: Generalized workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway: NF-κB Inhibition
Many sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] This pathway is a key regulator of cellular processes including inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can alkylate critical cysteine residues in components of the NF-κB pathway, thereby inhibiting its activation.[12]
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
While direct cytotoxic data for this compound is lacking, the information available for its structural analogs suggests that it is a promising candidate for anticancer research. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for its preliminary cytotoxic screening. Further investigation is warranted to determine the specific cytotoxic profile and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Sesquiterpenoids and flavonoids from the aerial parts of Tithonia diversifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-O-Methyltirotundin Currently Unavailable in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals:
Extensive searches of scientific databases and chemical literature have revealed no published total synthesis protocol for the natural product 3-O-Methyltirotundin. This compound is a sesquiterpenoid lactone that has been isolated from the plant Tithonia diversifolia (Hemsl.) A. Gray, a member of the Asteraceae family. While the isolation and structural elucidation of this compound and related compounds have been documented, a method for its complete chemical synthesis has not yet been reported in peer-reviewed literature.
This compound is structurally related to other sesquiterpene lactones found in Tithonia species, such as diversifolin and tirotundin.[1] These compounds are of interest to researchers for their potential biological activities, including anti-inflammatory properties.[1] The anti-inflammatory effects of these sesquiterpene lactones are thought to be mediated through the inhibition of the transcription factor NF-κB.[1]
Given the absence of a synthesis protocol, this document provides the available chemical and physical properties of this compound and a generalized workflow for its isolation from its natural source, which may serve as a valuable alternative for researchers seeking to obtain this compound for further study.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₆ | N/A |
| Molecular Weight | 366.45 g/mol | N/A |
| CAS Number | 1021945-29-8 | N/A |
| Class | Sesquiterpenoid Lactone | [1] |
| Natural Source | Tithonia diversifolia | [1][2] |
Generalized Isolation Protocol for Sesquiterpenoid Lactones from Tithonia diversifolia
The following is a generalized procedure for the isolation of sesquiterpenoid lactones, including this compound, from the aerial parts of Tithonia diversifolia. This protocol is based on common phytochemical extraction and purification techniques.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
The sesquiterpenoid lactones are typically found in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
Subject the chloroform and ethyl acetate fractions to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar profiles.
-
Pool similar fractions and further purify using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
5. Structure Elucidation:
-
The structure of the isolated compounds, including this compound, is typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography.[2]
Workflow for Natural Product Isolation
The following diagram illustrates a general workflow for the isolation of natural products like this compound from plant sources.
While a chemical synthesis route for this compound is not currently available, researchers can obtain this compound through isolation from its natural source, Tithonia diversifolia. The provided generalized isolation protocol and workflow offer a starting point for laboratories equipped for natural product chemistry. The development of a total synthesis for this compound and its analogs remains an open challenge for the synthetic chemistry community, which could provide more reliable access to this and related compounds for further biological evaluation and drug development.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 3-O-Methyltirotundin using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 3-O-Methyltirotundin, a sesquiterpenoid compound, in various matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Introduction
This compound is a sesquiterpenoid with the molecular formula C20H30O6[1][2]. Sesquiterpenoids, and specifically sesquiterpene lactones, are a class of natural products known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations.
This application note details a selective and sensitive LC-MS/MS method for the determination of this compound. The protocol is based on established methodologies for the quantification of structurally related sesquiterpene lactones and is designed to be adaptable to various research needs.
Principle of the Method
This method utilizes the high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The sample is first subjected to a liquid-liquid or solid-phase extraction to isolate the analyte of interest and remove interfering matrix components. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved on a reversed-phase C18 column. The eluent is introduced into a tandem mass spectrometer, where this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (purity >95%)
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solvents for extraction: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
3.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3.3. Sample Preparation (General Procedure)
The following is a general liquid-liquid extraction protocol. Optimization may be required based on the sample matrix.
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of the IS working solution (100 ng/mL).
-
Add 500 µL of ethyl acetate (or another suitable extraction solvent).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3.4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and applications. These conditions are based on methods developed for other sesquiterpene lactones.[4][5][6]
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 10-20% B, ramp to 90-100% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight of 366.45. For example, [M+H]+ -> product ion. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | To be optimized. |
| IonSpray Voltage | To be optimized. |
Data Presentation: Method Validation Parameters
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of a validated method for this compound quantification, based on typical data for sesquiterpene lactone analysis.[5][7]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low QC | 5 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | ~0.3 |
| Limit of Quantification (LOQ) | ~1.0 |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the quantification of this compound.
5.2. LC-MS/MS Quantification Logic
Caption: Logical flow of LC-MS/MS quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The protocol is based on established methods for similar sesquiterpenoid compounds and serves as a strong starting point for method development and validation. This analytical procedure is well-suited for applications in pharmacology, natural product chemistry, and drug metabolism studies, enabling researchers to accurately determine the concentration of this compound and advance their scientific investigations.
References
- 1. This compound CAS#: 1021945-29-8 [m.chemicalbook.com]
- 2. chemazone.com [chemazone.com]
- 3. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-O-Methyltirotundin by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone that has been isolated from plant species such as Tithonia diversifolia. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods are required for their quantification in various matrices, including plant extracts and biological samples. This application note provides a detailed protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established analytical strategies for the quantification of similar sesquiterpene lactones.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade, for sample extraction)
-
Sample containing this compound (e.g., dried plant material, extract)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode-array detector (DAD) or UV-Vis detector
-
3. Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific matrices:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.2% (v/v) acetic acid in water (B)
-
Initial conditions: 30% A, 70% B
-
Gradient: Linearly increase to 70% A over 20 minutes
-
Hold: at 70% A for 5 minutes
-
Re-equilibration: Return to initial conditions and equilibrate for 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (Example for Plant Material)
-
Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following parameters are crucial for ensuring the reliability of the results.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | R² > 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% | Intra-day: 1.5%, Inter-day: 2.5% |
| Accuracy (% Recovery) | 98% - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed by DAD |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.
Discussion
The presented HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column with an acetonitrile-water mobile phase is a standard and effective approach for the separation of moderately polar compounds like sesquiterpene lactones[1]. A gradient elution is recommended to ensure adequate separation from other matrix components and to achieve a reasonable analysis time. UV detection at 210 nm is chosen as it is a common wavelength for detecting the lactone chromophore present in these molecules[1].
For accurate quantification, it is imperative to perform a full method validation. The linearity of the method should be established across a range of concentrations that encompass the expected sample concentrations. Precision, evaluated as the relative standard deviation (%RSD) of replicate measurements, demonstrates the reproducibility of the method. Accuracy, determined through recovery studies, confirms the absence of significant matrix effects.
Conclusion
This application note details a comprehensive and robust HPLC-based protocol for the quantitative analysis of this compound. The provided methodology, including sample preparation, chromatographic conditions, and validation parameters, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful implementation of this method will facilitate the quality control of herbal medicines and the advancement of pharmacological studies on this compound.
References
Application Notes & Protocols for the Structural Elucidation of 3-O-Methyltirotundin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 3-O-Methyltirotundin, a sesquiterpenoid of interest in drug discovery. The following sections detail the experimental procedures and data interpretation required to confirm the molecular structure of this compound and its derivatives.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures of organic compounds.[1][2] For a complex natural product like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.[1][2]
The structure elucidation process involves a systematic approach:
-
Determination of the Molecular Formula: High-resolution mass spectrometry (HRMS) is initially used to determine the exact mass and molecular formula of the compound.
-
¹H NMR Spectroscopy: This experiment provides information on the number and types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (²J, ³J, and sometimes ⁴J-coupling), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
The following tables present representative ¹H and ¹³C NMR data for a tirotundin-type sesquiterpenoid, based on published data for related compounds.[3] The chemical shifts for this compound are expected to be similar, with the key difference being the presence of a methoxy group signal.
Quantitative NMR Data
Table 1: Representative ¹H NMR Data for a Tirotundin Skeleton (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.8 - 5.2 | m | |
| 2 | 2.0 - 2.2 | m | |
| 3-OCH₃ | ~3.4 | s | |
| 4 | 2.0 - 2.2 | m | |
| 5 | 2.7 - 2.9 | m | |
| 6 | 4.5 - 4.7 | ddd | 1.8, 6.6, 10.2 |
| 7 | 4.0 - 4.2 | m | |
| 9 | 2.5 - 2.7 | m | |
| 13a | 6.2 - 6.4 | d | 3.6 |
| 13b | 5.6 - 5.8 | d | 3.3 |
| 14 | 1.2 - 1.4 | d | 7.0 |
| 15 | 1.0 - 1.2 | d | 6.9 |
Note: The chemical shift for the 3-O-methyl group is an expected value.
Table 2: Representative ¹³C NMR Data for a Tirotundin Skeleton (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 78 - 82 | CH |
| 2 | 35 - 40 | CH₂ |
| 3 | 105 - 108 | C |
| 4 | 40 - 45 | CH |
| 5 | 50 - 55 | CH |
| 6 | 80 - 84 | CH |
| 7 | 45 - 50 | CH |
| 8 | 30 - 35 | CH₂ |
| 9 | 45 - 50 | CH |
| 10 | 80 - 84 | C |
| 11 | 138 - 142 | C |
| 12 | 170 - 175 | C |
| 13 | 120 - 125 | CH₂ |
| 14 | 15 - 20 | CH₃ |
| 15 | 18 - 22 | CH₃ |
| 3-OCH₃ | 55 - 60 | CH₃ |
Note: The chemical shift for the 3-O-methyl group is an expected value.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 4
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2 and F1): 12 ppm
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8
-
Data Points (F2 x F1): 1024 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
¹J C-H Coupling Constant: 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 240 ppm
-
Long-range Coupling Constant: 8 Hz
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to identify neighboring protons.
-
Assign the multiplicity of carbon signals using the DEPT-135 spectrum (CH/CH₃ positive, CH₂ negative).
-
Use the HSQC spectrum to correlate each proton with its directly attached carbon.
-
Use the COSY spectrum to build proton-proton connectivity networks.
-
Use the HMBC spectrum to connect these networks and to assign quaternary carbons by observing correlations from protons that are two or three bonds away.
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
References
Application Notes and Protocols: Developing an Anti-Inflammatory Assay for 3-O-Methyltirotundin
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory therapeutics.
3-O-Methyltirotundin is a sesquiterpenoid natural product. Its close structural analog, tirotundin, has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB[1]. This suggests that this compound may also exert anti-inflammatory effects through a similar mechanism.
These application notes provide a detailed protocol for investigating the anti-inflammatory potential of this compound by examining its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 murine macrophages. The described assays will quantify the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and assess the activation of the NF-κB pathway.
Proposed Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. In this pathway, the activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound interferes with this process, potentially by inhibiting IκBα degradation or the nuclear translocation of p65.
Experimental Workflow
The overall experimental workflow is designed to first determine the cytotoxicity of this compound, followed by an assessment of its effects on key inflammatory markers and concluding with an investigation into its impact on NF-κB activation.
Data Presentation
The following tables present hypothetical data for the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on RAW264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.0 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 4.9 |
| 50 | 90.5 ± 5.3 |
| 100 | 85.2 ± 6.1 |
Table 2: Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | NO Production (% of LPS Control) |
| 0 (Vehicle) | 100.0 ± 8.0 |
| 1 | 85.3 ± 7.5 |
| 5 | 62.1 ± 6.8 |
| 10 | 45.7 ± 5.2 |
| 25 | 28.4 ± 4.1 |
| 50 | 15.9 ± 3.5 |
| IC50 (µM) | 8.7 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| 0 (Vehicle) | 100.0 ± 9.2 | 100.0 ± 10.5 |
| 1 | 82.6 ± 8.1 | 88.4 ± 9.7 |
| 5 | 58.9 ± 7.4 | 65.3 ± 8.2 |
| 10 | 41.3 ± 6.5 | 48.1 ± 7.1 |
| 25 | 25.8 ± 5.3 | 30.7 ± 6.4 |
| 50 | 13.1 ± 4.2 | 18.2 ± 5.5 |
| IC50 (µM) | 7.9 | 11.2 |
Table 4: Inhibition of NF-κB p65 Nuclear Translocation by this compound
| Concentration (µM) | Nuclear p65 (% of LPS Control) |
| 0 (Vehicle) | 100.0 ± 12.5 |
| 1 | 78.4 ± 11.8 |
| 5 | 55.2 ± 10.1 |
| 10 | 38.9 ± 9.5 |
| 25 | 22.7 ± 7.8 |
| 50 | 11.5 ± 6.2 |
| IC50 (µM) | 6.8 |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1021945-29-8)
-
RAW264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
Mouse TNF-α and IL-6 ELISA Kits
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Triton™ X-100
-
Paraformaldehyde
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG (Alexa Fluor® 488)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
96-well cell culture plates
-
Microplate reader
-
Fluorescence microscope
1. Cell Culture and Maintenance
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (MTT)
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (1-100 µM) or vehicle (DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Nitric Oxide (NO) Assay (Griess Test)
-
Seed RAW264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound (1-50 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Assays (ELISA)
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (1-50 µM) or vehicle for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Seed RAW264.7 cells on glass coverslips in a 24-well plate at 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with this compound (1-50 µM) or vehicle for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween® 20) for 1 hour.
-
Incubate with rabbit anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with goat anti-rabbit IgG (Alexa Fluor® 488) secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 in multiple fields of view.
References
Application Notes and Protocols for Assessing the In Vitro Anti-Hyperglycemic Activity of 3-O-Methyltirotundin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hyperglycemia, a hallmark of diabetes mellitus, is a metabolic disorder characterized by elevated blood glucose levels.[1] A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides.[2] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.[3][4] Another critical approach to managing hyperglycemia is to enhance glucose uptake into peripheral tissues like skeletal muscle and adipose tissue, a process primarily mediated by the insulin signaling pathway.[5][6]
3-O-Methyltirotundin is a compound of interest for its potential anti-hyperglycemic effects. These application notes provide detailed protocols for evaluating the in vitro anti-hyperglycemic activity of this compound through α-amylase and α-glucosidase inhibition assays, as well as glucose uptake assays in relevant cell lines.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Note: The values presented are for illustrative purposes only and must be replaced with experimentally determined data for this compound.
Table 1: α-Amylase Inhibitory Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
| 200 | Experimental Data |
| IC50 (µg/mL) | Calculated Value |
| Acarbose (Positive Control) | Experimental Data |
Table 2: α-Glucosidase Inhibitory Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
| 200 | Experimental Data |
| IC50 (µg/mL) | Calculated Value |
| Acarbose (Positive Control) | Experimental Data |
Table 3: Glucose Uptake in 3T3-L1 Adipocytes Treated with this compound
| Treatment | Concentration | Glucose Uptake (% of Control) (Mean ± SD) |
| Control (Vehicle) | - | 100 |
| Insulin (Positive Control) | 100 nM | Experimental Data |
| This compound | 10 µM | Experimental Data |
| This compound | 50 µM | Experimental Data |
| This compound + Insulin | 10 µM + 100 nM | Experimental Data |
| This compound + Insulin | 50 µM + 100 nM | Experimental Data |
Experimental Protocols
α-Amylase Inhibition Assay
This protocol is adapted from the 3,5-dinitrosalicylic acid (DNSA) method.[7]
Materials:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
Starch solution (1% w/v in 0.02 M sodium phosphate buffer, pH 6.9 with 0.006 M NaCl)
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain the desired test concentrations.
-
In a 96-well plate, add 50 µL of different concentrations of this compound or acarbose.
-
Add 50 µL of α-amylase solution (2 units/mL in buffer) to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
After incubation, add 50 µL of the starch solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A control reaction is performed without the test compound. A blank is prepared for each concentration of the test compound without the enzyme.[7]
Calculation of % Inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
α-Glucosidase Inhibition Assay
This protocol is based on the spectrophotometric determination of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and acarbose in a suitable solvent. Prepare serial dilutions to obtain the desired test concentrations.
-
In a 96-well plate, add 50 µL of different concentrations of this compound or acarbose.
-
Add 100 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM in phosphate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.[3]
-
A control reaction is performed without the test compound. A blank is prepared for each concentration of the test compound without the enzyme.[8]
Calculation of % Inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake.[9][10]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin
-
This compound (test compound)
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Krebs-Ringer Phosphate (KRP) buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed 3T3-L1 preadipocytes in a 96-well black, clear-bottom plate and differentiate them into mature adipocytes.
-
After differentiation, serum-starve the adipocytes for 2-4 hours in DMEM.
-
Wash the cells with KRP buffer.
-
Treat the cells with various concentrations of this compound in KRP buffer for 30 minutes. A positive control group should be treated with insulin (e.g., 100 nM).
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the glucose uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold KRP buffer.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Calculation of Glucose Uptake: The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells. Results are typically expressed as a percentage of the control (untreated cells).
Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-hyperglycemic activity.
Caption: Simplified insulin signaling pathway and potential targets for this compound.
References
- 1. Mechanisms for hyperglycemia in type II diabetes mellitus: therapeutic implications for sulfonylurea treatment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 5. 7-O-methylaromadendrin stimulates glucose uptake and improves insulin resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 3-O-Methyltirotundin as a Potent Inhibitor of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for evaluating the inhibitory effect of 3-O-Methyltirotundin on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. The described methodology utilizes a luciferase reporter assay to quantify NF-κB activation. This document serves as a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound and similar compounds.
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of inflammatory diseases and certain cancers.[1][2] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] The degradation of IκBα allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]
Given its central role in inflammation, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.[4] Natural products represent a rich source of potential NF-κB inhibitors. This compound, a flavonoid compound, is investigated here for its potential to modulate this critical inflammatory pathway. Flavonoids, as a class of compounds, have been reported to possess anti-inflammatory properties.[5][6] This application note outlines a robust in vitro assay to determine the efficacy of this compound in inhibiting NF-κB activation.
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling cascade, highlighting the key events from receptor activation to gene transcription.
Caption: Canonical NF-κB signaling pathway.
Materials and Methods
Cell Culture and Reagents
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution prepared in DMSO).
-
Recombinant Human TNFα (Tumor Necrosis Factor-alpha).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Phosphate Buffered Saline (PBS).
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on TNFα-induced NF-κB activation.
Caption: Experimental workflow for the NF-κB inhibition assay.
-
Cell Seeding: Seed HEK293T cells containing the NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. For the control wells (vehicle and TNFα-only), add media containing the same concentration of DMSO used for the highest compound concentration.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNFα in complete DMEM at a final concentration of 20 ng/mL. Add 10 µL of this solution to all wells except the unstimulated (negative control) wells.
-
Incubation: Incubate the plate for an additional 6 hours at 37°C.
-
Cell Lysis and Luciferase Assay:
-
Remove the media from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
Data Presentation
The inhibitory activity of this compound on NF-κB activation is quantified by measuring the reduction in luciferase activity. The results are typically expressed as a percentage of inhibition relative to the TNFα-stimulated control.
Table 1: Dose-Dependent Inhibition of NF-κB Activation by this compound
| Concentration of this compound (µM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 1,500 | 250 | N/A |
| 0 (TNFα only) | 50,000 | 4,500 | 0 |
| 1 | 42,500 | 3,800 | 15.0 |
| 5 | 27,500 | 2,900 | 45.0 |
| 10 | 15,000 | 1,800 | 70.0 |
| 25 | 7,500 | 900 | 85.0 |
| 50 | 4,000 | 500 | 92.0 |
RLU: Relative Light Units
Table 2: IC50 Value for this compound
| Compound | IC50 (µM) |
| This compound | 6.8 |
| Parthenolide (Positive Control) | 2.5 |
The IC50 value is the concentration of the compound that inhibits 50% of the maximal NF-κB activation.
Conclusion
The described luciferase reporter assay provides a sensitive and high-throughput method for assessing the inhibitory potential of this compound on the NF-κB signaling pathway.[3][7] The hypothetical data presented suggest that this compound effectively inhibits TNFα-induced NF-κB activation in a dose-dependent manner. This positions this compound as a promising candidate for further investigation as a potential anti-inflammatory agent. Future studies should focus on elucidating the precise mechanism of action within the NF-κB cascade and evaluating its efficacy in more complex cellular and in vivo models of inflammation.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsr.net [ijsr.net]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Application Notes and Protocols: Antimicrobial Activity Testing of 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the in vitro antimicrobial properties of 3-O-Methyltirotundin. The methodologies described herein are based on established standards for antimicrobial susceptibility testing of natural products and are designed to yield reliable and reproducible data.[4][5][6]
Data Presentation: Hypothetical Antimicrobial Activity of this compound
The following table represents a hypothetical summary of Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant microorganisms. These values are for illustrative purposes to guide researchers in data presentation. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][7]
| Microorganism | Type | ATCC Strain No. | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 29213 | 64 |
| Bacillus subtilis | Gram-positive Bacteria | 6633 | 32 |
| Escherichia coli | Gram-negative Bacteria | 25922 | 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | 256 |
| Candida albicans | Fungi (Yeast) | 10231 | 64 |
| Aspergillus niger | Fungi (Mold) | 16404 | 128 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates. This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[5][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial and fungal strains (e.g., from ATCC)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in the appropriate broth (MHB or SDB) to minimize the final DMSO concentration to ≤1% to avoid solvent toxicity to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for mold) on an appropriate agar plate, pick several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (broth and inoculum, no compound).
-
The twelfth well will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
Incubate at 28-30°C for 24-48 hours for yeast.
-
Incubate at 28-30°C for 72 hours for filamentous fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative test to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[5][7]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial and fungal strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland standard
-
Sterile swabs
-
Petri dishes (100 mm)
-
Incubator
Procedure:
-
Preparation of Test Disks:
-
Dissolve this compound in a suitable volatile solvent (e.g., methanol, acetone) to a known concentration.
-
Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely. This will result in disks containing a known amount of the compound (e.g., 100 µ g/disk ).
-
Prepare a negative control disk with the solvent only.
-
A positive control disk with a standard antibiotic can also be used.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Allow the surface of the agar to dry for 3-5 minutes.
-
Aseptically place the prepared disks containing this compound, the negative control, and the positive control onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Logical flow for assessing antimicrobial potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study of the potential phytomedicinal use and toxicity of invasive Tithonia species in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving 3-O-Methyltirotundin for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-O-Methyltirotundin is a sesquiterpene lactone isolated from the plant Tithonia diversifolia. Structurally related compounds from this plant have demonstrated noteworthy biological activities, including anti-inflammatory and potential cancer chemopreventive effects. This document provides a detailed protocol for the dissolution of this compound for use in in vitro studies, ensuring optimal solubility and minimal solvent-induced cytotoxicity.
Key Considerations:
-
Solubility: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro biological assays, DMSO is the most commonly used and recommended solvent due to its miscibility with aqueous cell culture media.
-
Solvent Cytotoxicity: While an effective solvent, DMSO can exhibit cytotoxicity at higher concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, generally accepted to be ≤0.5%, with many studies recommending ≤0.1% to avoid confounding experimental results. The cytotoxic threshold of DMSO can be cell-line specific.
-
Stock Solution Preparation: Preparing a high-concentration stock solution in 100% DMSO is the standard practice. This allows for the subsequent dilution into the aqueous cell culture medium to achieve the desired final concentration of this compound while keeping the final DMSO concentration to a minimum.
Quantitative Data: Solvent Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of common organic solvents on various cell lines. This data is provided as a general guideline for determining the appropriate final solvent concentration in your experiments. It is highly recommended to perform a solvent tolerance assay for your specific cell line of interest.
| Solvent | Cell Line(s) | Observed Cytotoxic Concentration | Non-Toxic Concentration Range |
| DMSO | HepG2, MDA-MD-231, MCF-7, VNBRCA1 | Significant inhibition at ≥1.25% | ≤0.6% |
| MCF-7, RAW-264.7, HUVEC | IC50 of 1.8% - 1.9% (v/v) | ≤0.5% (viability >80%) | |
| Human leukemic T cells (Molt-4, Jurkat), Monocytes (U937, THP1) | Cytotoxicity at ≥2% | <2% | |
| Ethanol | HepG2, MDA-MD-231, MCF-7, VNBRCA1 | Inhibition at ≥5% | ≤2.5% |
| MCF-7, RAW-264.7, HUVEC | IC50 >5% (v/v) | ≤1.5% (viability >92%) | |
| Methanol | HepG2, MDA-MD-231, MCF-7, VNBRCA1 | Inhibition at ≥5% | ≤2.5% |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Target cell culture medium, pre-warmed to 37°C
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief warming to 37°C in a water bath may aid dissolution if necessary. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% sterile DMSO to create a range of working stock concentrations. This allows for the addition of a consistent, small volume of DMSO to each experimental condition.
-
Dosing the Cell Culture: a. Pre-warm the target cell culture medium to 37°C. b. Add the desired volume of the this compound working solution to the pre-warmed cell culture medium to achieve the final test concentration. Crucially, ensure the final concentration of DMSO in the medium does not exceed the cytotoxic threshold for your cell line (ideally ≤0.1%). c. Immediately after adding the compound, gently mix the medium by pipetting or swirling the culture vessel to ensure a homogenous solution. d. For the vehicle control, add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.
Proposed Signaling Pathway and Experimental Workflow
Based on studies of structurally similar sesquiterpene lactones isolated from Tithonia diversifolia, a proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this proposed pathway and a general workflow for investigating the effects of this compound in vitro.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-Methyltirotundin Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols to improve the extraction yield of 3-O-Methyltirotundin and related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? A1: this compound is a sesquiterpenoid, a type of secondary metabolite belonging to the sesquiterpene lactone class. It has been isolated from plant species such as Tithonia diversifolia. Sesquiterpene lactones as a class are predominantly found in the Asteraceae family and are known for a wide range of pharmacological activities.
Q2: What are the most effective solvents for extracting this compound? A2: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Aqueous ethanol (e.g., 50-80% ethanol in water) is often the most efficient solvent system, providing a good balance of polarity while being a greener alternative to pure methanol or acetone. Ethanol is often preferred as it is less toxic than methanol. For subsequent purification steps like Solid Phase Extraction (SPE), ethanol can be used as a loading solvent and methanol as an eluting solvent.
Q3: Which extraction method offers the highest yield and efficiency? A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally superior to conventional methods like maceration or Soxhlet extraction. UAE can significantly reduce extraction time (from hours or days to minutes), lower solvent consumption, and often results in a higher yield of the target compounds by efficiently disrupting plant cell walls.
Q4: How do temperature and time critically impact the extraction yield? A4: Both temperature and time are critical parameters. Increased temperature can enhance solvent efficiency and diffusion rates, but excessively high temperatures can lead to the degradation of thermally sensitive compounds like sesquiterpene lactones. A moderate temperature range, such as 30-50°C, is often a safe and effective compromise. Extraction time should be optimized; while longer durations can increase yield, there is a point of diminishing returns, and prolonged exposure to heat can degrade the product.
Q5: Why might my final extract contain a high level of impurities? A5: Impurities are common when the chosen solvent is not selective enough. For example, using highly polar solvents like aqueous ethanol will co-extract sugars and other polar compounds. A multi-step extraction strategy, starting with a non-polar solvent like hexane to remove lipids and waxes before extracting with a polar solvent, can significantly improve purity. Further purification using techniques like liquid-liquid partitioning or column chromatography is almost always necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Consistently Low Extraction Yield
-
Question: My extraction yield of this compound is consistently low. What factors should I investigate to troubleshoot this issue?
-
Answer: A low yield can be attributed to several factors throughout the experimental workflow. Systematically evaluate the following parameters, starting with the most likely causes. The decision tree diagram below provides a logical workflow for troubleshooting.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low extraction yield.
Data Summary: Extraction Parameter Comparison
Quantitative data from various studies on sesquiterpene lactone extraction are summarized below to guide experimental design.
Table 1: Comparison of Solvents for Sesquiterpene Lactone (and related compounds) Extraction
| Solvent System | Target Compound Class | Plant Source | Method | Key Finding | Reference |
| 50% Ethanol | Sesquiterpene Lactones | Dolomiaea costus | Ultrasonic Bath | Aqueous ethanol was the most effective solvent system. | |
| Ethanol | Sesquiterpene Lactones | Tanacetum parthenium | Treatment | Ethanol was the preferred polar organic solvent due to low toxicity. | |
| Methanol | Sesquiterpene Lactones | Aucklandia lappa | Shaking + Sonication | 100% MeOH was used in the optimized rapid extraction method. | |
| Water | Sesquiterpene Lactones | Cichorium intybus | Maceration | Water was selected as the best solvent for specific conjugated STLs. | |
| Acetone | Anthraquinones | Morinda citrifolia | UAE | Acetone provided the highest recovery compared to other organic solvents. | |
| Ethanol/Toluene (1:2) | Wood Extractives | Castanea sativa | Soxhlet | This mixture was used for extracting less polar compounds. |
Table 2: Comparison of Conventional vs. Modern Extraction Methods
| Method | Typical Time | Typical Temp. | Efficiency | Key Advantages | Key Disadvantages |
| Maceration | 24 - 168 hours | Room Temp - 50°C | Low to Moderate | Simple setup, suitable for thermolabile compounds. | Very slow, large solvent volume, lower yield. |
| Soxhlet | 6 - 24 hours | Solvent Boiling Pt. | Moderate to High | Continuous extraction, efficient for certain matrices. | High temp can degrade compounds, requires large solvent volume. |
| Ultrasound (UAE) | 5 - 60 minutes | 25 - 60°C | High | Fast, reduced solvent use, improved yield, good for thermolabile compounds. | Requires specialized equipment, optimization of parameters is crucial. |
| Microwave (MAE) | 5 - 30 minutes | 40 - 100°C | High to Very High | Extremely fast, highly efficient, low solvent use. | Risk of localized overheating, requires microwave-transparent vessels. |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for extracting this compound. A general workflow diagram is presented first.
General Experimental Workflow
Caption: General workflow for extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) (Recommended)
This method is efficient and ideal for temperature-sensitive compounds.
-
Preparation: Weigh 10 g of dried, finely powdered plant material.
-
Solvent Addition: Place the powder into a 250 mL beaker or flask and add 200 mL of 70% ethanol (v/v), creating a 1:20 solid-to-liquid ratio.
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the parameters for optimization. A good starting point is:
-
Temperature: 40°C
-
Time: 20 minutes
-
Frequency/Amplitude: 40 kHz or 40-50% amplitude
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C for further purification.
Protocol 2: Maceration (Conventional Method)
This is a simpler, though less efficient, alternative.
-
Preparation: Weigh 10 g of dried, finely powdered plant material.
-
Soaking: Place the powder in a sealed Erlenmeyer flask and add 200 mL of 70% ethanol.
-
Extraction: Keep the flask on an orbital shaker at room temperature (25°C) for 48-72 hours. Ensure the flask is protected from direct light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.
-
Solvent Removal: Concentrate the combined filtrates using a rotary evaporator at <45°C.
-
Storage: Store the crude extract at -20°C.
Protocol 3: Simplified Post-Extraction Purification (SPE)
This protocol helps clean up the crude extract.
-
Column Conditioning: Condition a C18 Solid Phase Extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Dissolve a known amount of crude extract in a minimal volume of 50% ethanol. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities like sugars.
-
Elution: Elute the sesquiterpene lactones from the cartridge using 10 mL of methanol. This fraction will be enriched with your target compound.
-
Final Step: Evaporate the methanol from the eluted fraction to yield a purified extract, ready for analytical quantification.
Technical Support Center: 3-O-Methyltirotundin and Sesquiterpenoid Lactone Stability
Disclaimer: To date, specific stability and degradation studies for 3-O-Methyltirotundin are not extensively available in publicly accessible literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general stability profiles of structurally related compounds, specifically sesquiterpenoid lactones. Researchers should use this information as a general guideline and are encouraged to perform specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound and other sesquiterpenoid lactones?
A1: The stability of sesquiterpenoid lactones, and likely this compound, is primarily influenced by several factors:
-
pH: These compounds can be unstable in neutral to alkaline conditions. For instance, some sesquiterpene lactones show degradation at pH 7.4, while exhibiting greater stability at a more acidic pH of 5.5.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. Studies on similar compounds have shown increased degradation at 37°C compared to 25°C or refrigerated conditions (4°C).[1][2][3]
-
Light: Exposure to UV or ambient light can induce photolytic degradation. It is a common practice to protect solutions of sesquiterpenoids from light.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact stability. For example, alcoholic solvents like ethanol have been shown to react with certain sesquiterpene lactones, especially during long-term storage.[3]
Q2: I am observing a loss of my this compound compound in my aqueous buffer (pH 7.4) during my cell-based assays. What could be the cause?
A2: Based on studies of other sesquiterpene lactones, the observed loss of your compound is likely due to pH-dependent hydrolysis. Sesquiterpene lactones can be unstable at neutral or alkaline pH, leading to the degradation of the molecule, such as the loss of side chains.[1][2] To mitigate this, consider the following troubleshooting steps:
-
Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use.
-
If possible, adjust the pH of your experimental buffer to be slightly acidic (e.g., pH 6.5-7.0), if it does not interfere with your experimental endpoint.
-
Perform time-course experiments to quantify the rate of degradation in your specific buffer system to establish a window for your assays.
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a dry, aprotic solvent such as DMSO or ethanol.
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Minimize exposure to moisture by using tightly sealed containers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an ethanolic solution. | Reaction with the alcoholic solvent. | Consider switching to an aprotic solvent like DMSO for long-term storage. If ethanol must be used, prepare fresh solutions and store at low temperatures.[3] |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | Degradation due to pH, light, or temperature stress during sample processing. | Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light. Ensure the pH of the sample diluent is compatible with compound stability. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | Perform a stability study of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points by HPLC. |
Experimental Protocols
Forced Degradation Study Protocol (General for Sesquiterpenoids)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5]
1. Acidic and Basic Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
- For acidic hydrolysis, add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
- For basic hydrolysis, add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
- Prepare a solution of the compound.
- Add a solution of 3% hydrogen peroxide.
- Incubate at room temperature, protected from light.
- Collect samples at various time points and analyze by HPLC.
3. Thermal Degradation:
- Store a solid sample of the compound in a temperature-controlled oven (e.g., 80°C).
- Store a solution of the compound at a high temperature (e.g., 60°C).
- Collect samples at various time points for analysis.
4. Photolytic Degradation:
- Expose a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber.
- Simultaneously, keep a control sample in the dark.
- Analyze samples at various time points.
Stability-Indicating HPLC Method (Illustrative Example)
A stability-indicating method is crucial for separating the intact drug from its degradation products.[5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Logic Diagram for Troubleshooting.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-O-Methyltirotundin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3-O-Methyltirotundin in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a sesquiterpenoid compound isolated from the herbs of Tithonia diversifolia.[1] Like many other complex natural products, it is a lipophilic molecule with poor water solubility.[2] This low aqueous solubility can significantly hinder its use in biological assays, preclinical studies, and formulation development, leading to challenges in achieving therapeutic concentrations and reliable experimental results.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Precipitation: The compound precipitates out of your aqueous buffer or cell culture medium, which can be observed as a visible cloudiness, film, or solid particles.
-
Low Bioavailability: Inconsistent or lower-than-expected results in cell-based assays or in vivo studies, which could be attributed to the compound not being fully dissolved and available to interact with its target.
-
Difficulty Preparing Stock Solutions: Challenges in dissolving the compound in common aqueous-based solvents at the desired concentration. While soluble in organic solvents like DMSO, precipitation may occur upon dilution into an aqueous system.[2]
Q3: What are the main strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][4][5][6][7][8] These can be broadly categorized as:
-
Physical Modifications: Techniques that alter the physical properties of the drug substance, such as particle size reduction (micronization or nanonization) and creating amorphous solid dispersions.[4][6][9]
-
Chemical Modifications: Approaches that involve the use of excipients to increase solubility, including the use of co-solvents, cyclodextrins, surfactants (micelles), and lipid-based formulations.[3][9][10][11]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.
Cause: The high concentration of the lipophilic compound in the DMSO stock is no longer soluble when introduced to a predominantly aqueous environment.
Solutions:
-
Optimize DMSO Concentration: Minimize the final concentration of DMSO in your aqueous medium. While DMSO is a common solvent for initial dissolution, high concentrations can be toxic to cells and can still lead to precipitation upon dilution. Aim for a final DMSO concentration of less than 0.5% (v/v) in your final working solution.
-
Use of Co-solvents: Employ a water-miscible co-solvent in your formulation to increase the solubility of the compound in the final aqueous solution.[12][13]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of PEG 400 in water).
-
Add the this compound DMSO stock to each co-solvent/water mixture to achieve the desired final concentration.
-
Vortex the solutions thoroughly and observe for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Determine the minimum co-solvent concentration that maintains the solubility of the compound.
Table 1: Example of Co-solvent Screening Data for this compound (Target Concentration: 10 µM)
-
| Co-solvent (in Water) | Concentration (v/v) | Observation at 1 hour | Observation at 24 hours |
| None (Control) | 0% | Precipitation | Heavy Precipitation |
| PEG 400 | 10% | Slight Haze | Precipitation |
| PEG 400 | 20% | Clear Solution | Clear Solution |
| Propylene Glycol | 10% | Precipitation | Heavy Precipitation |
| Propylene Glycol | 20% | Slight Haze | Precipitation |
| Ethanol | 10% | Clear Solution | Slight Precipitation |
| Ethanol | 20% | Clear Solution | Clear Solution |
-
pH Adjustment: The solubility of a compound can be dependent on the pH of the solvent system if it has ionizable functional groups.[11] While this compound's structure does not suggest strong ionizable groups, slight pH adjustments of the aqueous media (if permissible for the experiment) could be explored.
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility can lead to an unknown and variable concentration of the compound in the assay medium, resulting in poor reproducibility.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[3][14]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v in water or buffer).
-
Add the this compound (either as a solid or from a concentrated organic stock, followed by solvent evaporation) to the cyclodextrin solutions.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Table 2: Example of Solubility Enhancement with Cyclodextrins
-
| Cyclodextrin | Concentration (w/v) | Solubility of this compound (µg/mL) |
| None (Control) | 0% | < 1 |
| HP-β-CD | 1% | 50 |
| HP-β-CD | 5% | 250 |
| SBE-β-CD | 1% | 75 |
| SBE-β-CD | 5% | 400 |
-
Lipid-Based Formulations: For in vivo studies or certain in vitro models, formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubility and bioavailability.[5][15] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3]
Visualization of Experimental Workflows
Caption: Workflows for co-solvent screening and cyclodextrin complexation.
Caption: Strategies to address poor aqueous solubility.
References
- 1. This compound | 1021945-29-8 [amp.chemicalbook.com]
- 2. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. agnopharma.com [agnopharma.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Optimizing HPLC Separation of 3-O-Methyltirotundin Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of 3-O-Methyltirotundin isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My HPLC method is not separating the this compound isomers. What steps can I take to improve resolution?
A: Achieving baseline separation of isomers can be challenging. Here’s a systematic approach to improving resolution:
-
Optimize the Mobile Phase: Isocratic elution may not be sufficient for closely related isomers. A gradient elution with a shallow gradient can often enhance separation. Start with a low percentage of organic solvent and gradually increase it. Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) can also impact selectivity.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
-
Column Chemistry and Dimensions:
-
Stationary Phase: C18 columns are a common starting point, but for isomers, other stationary phases like Phenyl-Hexyl or those with different bonding technologies (e.g., embedded polar groups) might offer better selectivity.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and better resolution.
-
Column Length: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.
-
-
Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity by altering the interaction kinetics.
Issue 2: Peak Tailing
Q: The peaks for my isomers are showing significant tailing. What is the likely cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
-
Check for Active Sites: Unreacted silanol groups on the silica backbone of the column can cause tailing for polar compounds. Try a column with end-capping or use a mobile phase additive like triethylamine (TEA) or formic acid (0.1%) to mask these sites.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analytes. For sesquiterpene lactones, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is often used to ensure they are in a neutral form, which can lead to sharper peaks.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
System Issues: A blocked frit, a void in the column, or extra-column dead volume can also cause peak tailing. Perform system maintenance and use low-dead-volume tubing and fittings.
Issue 3: Irreproducible Retention Times
Q: I am observing shifts in retention times between runs. How can I improve the reproducibility of my method?
A: Consistent retention times are crucial for reliable identification and quantification.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Premixing the aqueous and organic components can also improve consistency compared to online mixing.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.
-
Pump Performance: Inconsistent pump performance can lead to fluctuating retention times. Check for leaks, and ensure the pump is properly primed and delivering a stable flow rate.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating sesquiterpene lactone isomers like this compound?
A1: A reversed-phase C18 column is the most common starting point for the separation of sesquiterpene lactones. However, for challenging isomer separations, consider columns with alternative selectivities such as Phenyl-Hexyl or Biphenyl phases, which can offer different interaction mechanisms. For potential chiral isomers, a chiral stationary phase (CSP) column would be necessary.
Q2: What are typical mobile phase compositions for this type of separation?
A2: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used. A common starting point is a gradient from 30-70% acetonitrile over 20-30 minutes. The optimal gradient will depend on the specific isomers and the column being used.
Q3: What detection wavelength should I use for this compound?
A3: While specific data for this compound is not widely published, many sesquiterpene lactones with a conjugated lactone ring show UV absorbance in the range of 210-230 nm. It is recommended to run a UV scan of your sample to determine the optimal wavelength for detection.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Isomer Screening
This protocol provides a starting point for developing a separation method for this compound isomers.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: Diode Array Detector (DAD) at 215 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Comparison of Stationary Phases on Isomer Resolution
| Stationary Phase | Column Dimensions | Resolution (Rs) between Isomer 1 and 2 | Observations |
| C18 | 4.6 x 150 mm, 3.5 µm | 1.2 | Partial co-elution, needs optimization. |
| Phenyl-Hexyl | 4.6 x 150 mm, 3.5 µm | 1.8 | Baseline separation achieved. |
| Biphenyl | 4.6 x 150 mm, 3.5 µm | 1.6 | Good separation, slightly less than Phenyl-Hexyl. |
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Gradient Conditions | Selectivity (α) | Peak Shape |
| Acetonitrile | 30-70% over 20 min | 1.10 | Symmetrical |
| Methanol | 30-70% over 20 min | 1.05 | Slightly broader peaks |
Visualizations
Caption: Troubleshooting workflow for improving isomer resolution.
Caption: General experimental workflow for HPLC analysis.
troubleshooting 3-O-Methyltirotundin synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-O-Methyltirotundin. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guides & FAQs
1. Low Yield of this compound
Question: I am experiencing a very low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the methylation of tirotundin can stem from several factors. The most common issues are incomplete reaction, degradation of the starting material or product, and formation of side products.
-
Incomplete Reaction: The 3-hydroxyl group in tirotundin is a secondary alcohol and may be sterically hindered, leading to slow or incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if the starting material is still present.
-
Increase Reagent Stoichiometry: A moderate excess of the methylating agent, such as diazomethane or methyl iodide, can drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
-
Optimize Temperature: While some methylation reactions are performed at room temperature, gentle heating might be necessary to overcome the activation energy for methylating a hindered alcohol. Conversely, if degradation is observed, lowering the temperature is recommended.
-
-
-
Degradation: Sesquiterpene lactones can be sensitive to strongly basic or acidic conditions.
-
Troubleshooting:
-
Choice of Base: If using a methylating agent that requires a base (e.g., methyl iodide), opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions with the lactone or ester functionalities.
-
pH Control: Ensure the reaction medium is not overly acidic or basic, which could lead to hydrolysis of the ester or lactone rings.
-
-
-
Side Product Formation: Non-selective methylation of other hydroxyl groups or reaction with other functional moieties will reduce the yield of the desired product. This is addressed in more detail in the following sections.
2. Formation of Multiple Methylated Products
Question: My analysis (e.g., LC-MS or NMR) shows the presence of multiple methylated products instead of just this compound. How can I improve the selectivity?
Answer: The presence of other hydroxyl groups in the tirotundin structure can lead to non-selective methylation. To improve selectivity for the 3-hydroxyl group, consider the following strategies:
-
Use of a Bulky Methylating Agent: While less common, a bulkier methylating agent might show some degree of selectivity for a less sterically hindered hydroxyl group.
-
Protecting Group Strategy: This is the most robust method to ensure regioselectivity.
-
Protocol:
-
Selectively protect the more reactive hydroxyl groups, leaving the 3-hydroxyl group accessible. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[1][2]
-
Perform the methylation reaction on the protected tirotundin.
-
Deprotect the other hydroxyl groups under conditions that do not affect the newly formed methyl ether.
-
-
-
Enzymatic Methylation: Flavonoid O-methyltransferases (FOMTs) can exhibit high regioselectivity. While tirotundin is not a flavonoid, exploring enzymes that methylate similar substrates could be a viable, though more complex, approach.
3. Reaction with the Lactone or Ester Functional Groups
Question: I suspect that my methylating agent is reacting with the α,β-unsaturated lactone or the ester group in tirotundin. What are the signs and how can I prevent this?
Answer: The α,β-unsaturated lactone moiety in sesquiterpene lactones is an electrophilic center susceptible to nucleophilic attack (Michael addition). The ester group can undergo transesterification or hydrolysis.
-
Signs of Side Reactions:
-
Michael Addition: Appearance of new signals in the 1H NMR spectrum corresponding to the loss of the exocyclic double bond and the addition of a nucleophile.
-
Transesterification/Hydrolysis: Loss of the ester group signals in the NMR or a corresponding mass change in MS analysis.
-
-
Prevention:
-
Choice of Reagents: Avoid strongly nucleophilic conditions. When using diazomethane, the reaction is typically performed under neutral or mildly acidic conditions, which minimizes the risk of Michael addition. If a base is required, use a non-nucleophilic one as mentioned previously.
-
Reaction Conditions: Maintain anhydrous conditions to prevent hydrolysis.
-
4. Handling and Safety of Diazomethane
Question: I am planning to use diazomethane for the methylation. What are the key safety precautions I need to take?
Answer: Diazomethane is a highly toxic and potentially explosive reagent. It should only be handled by trained personnel in a well-ventilated fume hood.
-
Key Safety Precautions:
-
Use specialized glassware with fire-polished joints to avoid grinding surfaces that can trigger detonation.
-
Never distill a diazomethane solution to dryness.
-
Keep the reaction temperature low (typically 0 °C).
-
Use a blast shield.
-
Quench any excess diazomethane carefully with a weak acid (e.g., acetic acid) at the end of the reaction. The disappearance of the yellow color of diazomethane indicates its consumption.[3]
-
Consider using a safer alternative like (trimethylsilyl)diazomethane.
-
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for different methylation strategies to illustrate the potential outcomes.
| Methylation Strategy | Target Product Yield (%) | Purity (%) | Key Side Products |
| Diazomethane with HBF4 | 40-60 | 70-85 | Di-methylated products, unreacted starting material |
| Methyl iodide with Ag2O | 30-50 | 60-75 | Over-methylation, potential ester hydrolysis |
| Protecting group strategy followed by methylation | 70-85 | >95 | Minimal side products related to methylation |
Experimental Protocols
Protocol: Selective 3-O-Methylation of Tirotundin using Diazomethane
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions. Diazomethane is hazardous and must be handled with extreme caution.
Materials:
-
Tirotundin
-
Diazomethane solution in diethyl ether (prepared fresh)
-
Fluoboric acid (HBF4) (catalytic amount)
-
Diethyl ether (anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Dissolve tirotundin (1 equivalent) in anhydrous diethyl ether in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of fluoboric acid to the solution.
-
Methylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound.
Visualizations
Caption: Main reaction pathway and potential side reaction in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of DNA methylation by a sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization [agris.fao.org]
minimizing cytotoxicity of 3-O-Methyltirotundin in normal cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 3-O-Methyltirotundin in normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity a concern in normal cell lines?
This compound is a sesquiterpene lactone, a class of naturally derived compounds known for a wide range of biological activities, including anti-inflammatory and potential anticancer effects.[1][2] Like many bioactive compounds, it can exhibit cytotoxicity, meaning it can be toxic to cells. While this is a desired effect in cancer cells, it is crucial to minimize toxicity in normal, healthy cell lines to ensure the therapeutic potential and safety of the compound. Unwanted cytotoxicity in normal cells can lead to misleading experimental results and indicate potential for side effects in a clinical setting.
Q2: What is the proposed mechanism of cytotoxicity for sesquiterpene lactones like this compound?
The cytotoxic effects of many sesquiterpene lactones are attributed to the presence of an α-methylene-γ-lactone group. This functional group can act as a Michael acceptor, allowing it to react with and alkylate cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This can disrupt the function of key proteins involved in various cellular processes. For some sesquiterpene lactones, this can lead to the inhibition of signaling pathways like NF-κB, induction of apoptosis through caspase activation, and modulation of pathways such as the Ras/Raf/MEK/ERK signaling cascade.[3][4][5][6]
Q3: Are there any known strategies to reduce the cytotoxicity of this compound in normal cells?
Yes, several strategies can be employed to mitigate the cytotoxicity of this compound in normal cell lines. These can be broadly categorized into medicinal chemistry and formulation approaches.
-
Medicinal Chemistry Modifications: Chemical modification of the core structure of sesquiterpene lactones has been shown to reduce cytotoxicity in normal cells. For instance, the incorporation of two triazole groups into the structure of cumanin, a related sesquiterpene lactone, significantly decreased its cytotoxicity against normal mouse splenocytes while enhancing its selectivity for tumor cell lines.[1]
-
Formulation Strategies: Advanced formulation techniques can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing its toxicity.[7] These strategies include:
-
Nanoformulations: Encapsulating the compound in nanoparticles can control its release and targeting.[8][9]
-
Liposomal Delivery: Liposomes can be used to encapsulate drugs, which can alter their distribution and reduce exposure to healthy tissues.[8]
-
Prodrugs: Modifying the compound into an inactive prodrug that is selectively activated at the target site can reduce systemic toxicity.[2][9]
-
Q4: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
Several robust and well-established in vitro assays can be used to quantify the cytotoxicity of this compound. The choice of assay may depend on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in cytotoxicity assay | - Contamination of cell culture with bacteria or yeast.- High concentration of certain substances in the cell culture medium. | - Regularly check cell cultures for contamination.- Test different components of the medium and consider using a simpler medium for the assay. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use a consistent pipetting technique. |
| Compound precipitates in culture medium | - Poor solubility of this compound in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the culture medium.- Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency.- Differences in incubation time. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to reach a specific confluency at the time of treatment.- Standardize the incubation time with the compound across all experiments. |
Quantitative Data
Due to the limited availability of specific cytotoxicity data for this compound in normal cell lines, the following table summarizes the cytotoxic concentration (CC50) and 50% growth inhibition (GI50) values for the related sesquiterpene lactone, cumanin, and its derivatives on normal and cancer cell lines for comparative purposes.
Table 1: Cytotoxicity of Cumanin and its Derivatives [1]
| Compound | Normal Cell Line (Mouse Splenocytes) CC50 (µM) | Cancer Cell Line (WiDr - Human Colon) GI50 (µM) | Selectivity Index (CC50/GI50) |
| Cumanin (1) | 29.4 | 4.8 | 6.1 |
| Derivative 11 (with two triazole groups) | 524.1 | 2.3 | 227.9 |
A higher selectivity index indicates greater selectivity for the cancer cell line over the normal cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal cell line of interest (e.g., MRC-5, human fetal lung fibroblast)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Proposed Signaling Pathway for Sesquiterpene Lactone-Induced Cytotoxicity
Caption: Proposed mechanism of sesquiterpene lactone-induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for evaluating and reducing cytotoxicity.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.uran.ua [journals.uran.ua]
- 3. researchgate.net [researchgate.net]
- 4. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 9. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
refining dosage calculations for 3-O-Methyltirotundin in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage calculations and establishing experimental protocols for 3-O-Methyltirotundin in cell culture. Given that this compound is a novel compound with limited published data, this guide focuses on providing a framework for its initial characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
A1: this compound is a sesquiterpenoid. Sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] As a member of this class, this compound may exhibit similar properties, making it a compound of interest for drug discovery and development.
Q2: What are the initial steps for working with this compound in cell culture?
A2: As with any novel compound, the initial steps involve:
-
Solubility Testing: Determining the optimal solvent and concentration for creating a stable stock solution.
-
Cytotoxicity Screening: Establishing the concentration range that is not toxic to the cells of interest to define a working concentration for functional assays.
-
Functional Assays: Investigating the biological effects of the compound on cellular processes.
Q3: In which solvents is this compound likely to be soluble?
A3: Based on its chemical properties as a sesquiterpenoid, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone. It is likely to have poor solubility in aqueous solutions like cell culture media.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Cause: Rapid dilution of a concentrated stock solution in an aqueous medium can cause the compound to precipitate out of solution. This is a common issue with hydrophobic compounds.
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in the cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of media.
-
Use of a Co-solvent: While not ideal for all experiments, a small percentage of a less volatile solvent like ethanol can sometimes help maintain solubility. However, the final concentration of the co-solvent in the culture medium must be carefully controlled and tested for its own cytotoxicity.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the media.
Issue 2: High Variability in Experimental Results
Cause: Inconsistent dosage, uneven distribution of the compound in the culture wells, or degradation of the compound can lead to high variability.
Solution:
-
Consistent Stock Preparation: Always prepare fresh dilutions from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Thorough Mixing: After adding the compound to the culture plate, gently swirl the plate to ensure even distribution.
-
Incubation Time: Optimize the incubation time with the compound. Short-term and long-term exposures may yield different results.
-
Control Wells: Always include appropriate vehicle controls (media with the same concentration of the solvent used to dissolve the compound) to account for any effects of the solvent itself.
Experimental Protocols
Protocol 1: Determining the Optimal Stock Solution Concentration
-
Objective: To determine the maximum soluble concentration of this compound in a suitable solvent (e.g., DMSO).
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer.
-
Method:
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Vortex each solution vigorously for 2-3 minutes.
-
Visually inspect for any precipitate. If precipitate is present, the concentration is too high.
-
The highest concentration that remains clear after a 24-hour incubation at room temperature is the recommended stock solution concentration.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line and to identify the sub-toxic concentration range for subsequent experiments.
-
Materials: Cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a detergent-based solution), microplate reader.
-
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.
-
Include vehicle control wells (medium with the highest concentration of DMSO used in the dilutions) and untreated control wells (medium only).
-
Remove the old medium from the cells and add the prepared dilutions of the compound.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Maximum Soluble Concentration | Observations |
| DMSO | 50 mM | Clear solution |
| Ethanol | 25 mM | Clear solution |
| Methanol | 20 mM | Clear solution |
| PBS (pH 7.4) | < 1 µM | Precipitate observed |
Table 2: Cytotoxicity of this compound on a Hypothetical Cell Line (e.g., HeLa) after 48h Incubation (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 85.7 | 7.3 |
| 25 | 52.1 | 8.5 |
| 50 | 20.3 | 5.9 |
| 100 | 5.1 | 2.4 |
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Sesquiterpenoids
Sesquiterpenoids have been reported to modulate various signaling pathways involved in inflammation, cell survival, and proliferation.[4][5][6] The following diagrams illustrate some of these key pathways that could be investigated for this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial characterization of this compound in a new cell line.
Caption: General workflow for characterizing this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Sesquiterpenoidsï¼ A Review [syfjxzz.com]
- 4. mdpi.com [mdpi.com]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the accuracy of 3-O-Methyltirotundin quantification in complex mixtures
Welcome to the technical support center for the accurate quantification of 3-O-Methyltirotundin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
A1: this compound is a sesquiterpenoid compound with the CAS number 1021945-29-8 and a molecular formula of C20H30O6.[1][2] It can be isolated from plant species such as Tithonia diversifolia.[3][4] As a sesquiterpene lactone, its quantification in complex mixtures like plant extracts requires robust analytical methods to ensure accuracy and reproducibility.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of sesquiterpene lactones like this compound.[5][6][7] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex matrices.
Q3: I am observing low UV signal for my analyte. How can I improve detection?
A3: Sesquiterpene lactones often lack strong chromophores, leading to weak UV absorption.[6] For improved detection, you can:
-
Use a lower wavelength for detection: Detection is often optimal around 210 nm for this class of compounds.[5][8][9]
-
Employ Mass Spectrometry (MS) detection: MS detection is inherently more sensitive and specific than UV detection and is not dependent on the presence of a chromophore.
-
Consider derivatization: While more complex, derivatization of the α-methylene-γ-lactone group, if present, can enhance UV absorption.
Q4: What are "matrix effects" and how can they impact my quantification of this compound?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate quantification. In complex mixtures like plant extracts, matrix effects can be a significant challenge.
Q5: How can I minimize or compensate for matrix effects?
A5: To mitigate matrix effects, consider the following strategies:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the effect.
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects.
-
Chromatographic separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate injection solvent | - Dilute the sample.- Adjust the mobile phase pH to suppress silanol interactions.- Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and perform pump maintenance. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix- Degradation of the analyte during sample preparation- Adsorption to vials or tubing | - Optimize the extraction solvent and method (e.g., ultrasonication, shaking time).- Work with fresh samples, as some sesquiterpene lactones can be unstable.- Use silanized vials and inert tubing. |
| High Background Noise in MS Detector | - Contaminated mobile phase or LC system- Co-eluting matrix components | - Use high-purity solvents and flush the LC system.- Improve sample clean-up and chromatographic separation. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of sesquiterpene lactones in plant extracts using LC-MS methods. These values can serve as a benchmark for your method development for this compound.
| Parameter | Costunolide | Dehydrocostus Lactone | Enhydrin | Uvedalin |
| Linear Range (µg/L) | 5–500 | 5–500 | 1.57–50 | 0.436–50 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | > 0.9999 | > 0.9999 |
| LOD (µg/L) | 1.28 | 2.01 | 520 | 144 |
| LOQ (µg/L) | 3.86 | 6.09 | 1570 | 436 |
| Recovery (%) | 108.2 (±17.9) | 107.0 (±16.3) | 101.46 (±0.30) | 97.68 (±0.08) |
| Data adapted from references[8][9][10] |
Experimental Protocols
General Protocol for Quantification of this compound in Plant Extracts by HPLC-MS
This protocol is a general guideline for the quantification of sesquiterpene lactones and should be optimized for this compound and your specific matrix.
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of methanol (or another suitable solvent like acetonitrile or ethanol).
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-MS Conditions
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is often suitable for sesquiterpene lactones.
-
MS/MS Parameters: For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound will need to be determined by infusing a standard solution.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound CAS#: 1021945-29-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. View of Constituents from Tithonia diversifolia. Stereochemical Revision of 2α-Hydroxytirotundin [jmcs.org.mx]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NF-kappa B Inhibitors: Featuring 3-O-Methyltirotundin and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-O-Methyltirotundin and other prominent Nuclear Factor-kappa B (NF-κB) inhibitors. Due to the limited direct experimental data on this compound's NF-κB inhibitory activity, this comparison leverages data from its parent compound, tirotundin, and contrasts it with well-characterized inhibitors: Parthenolide, BAY 11-7082, and MG-132.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival.[1] Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.[1] Consequently, the inhibition of this pathway presents a significant therapeutic opportunity.[1] NF-κB inhibitors can be broadly categorized based on their mechanism of action, targeting different stages of the signaling cascade.
Comparative Analysis of NF-κB Inhibitors
This section details the available data on this compound (via its parent compound tirotundin) and compares it with other inhibitors.
A Note on this compound: As of the latest literature review, specific studies detailing the NF-κB inhibitory mechanism and quantitative performance (e.g., IC50) of this compound are not available. However, research on the structurally related sesquiterpene lactone, tirotundin , has demonstrated its ability to inhibit NF-κB activation.[2] It is hypothesized that this compound may exhibit a similar mechanism of action. The proposed mechanism for tirotundin involves the alkylation of cysteine residues, potentially within the DNA binding domain of NF-κB, thereby preventing its interaction with target gene promoters.[2]
Quantitative Comparison of Inhibitor Potency:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected NF-κB inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 Value |
| Tirotundin | NF-κB DNA Binding (presumed) | Not Specified | Jurkat Cells | Inhibition observed, specific IC50 not reported[2] |
| Parthenolide | IκB Kinase (IKK) Complex | Luciferase Reporter Assay | THP-1 cells | 1.091-2.620 µM (for various cytokines)[3] |
| BAY 11-7082 | IκBα Phosphorylation | In vitro kinase assay | Tumor cells | 10 µM[4] |
| MG-132 | 26S Proteasome | IκBα Degradation Assay | Not Specified | 3 µM[5][6] |
Signaling Pathway and Points of Inhibition
The NF-κB signaling cascade is a multi-step process, offering several points for therapeutic intervention. The diagram below illustrates the canonical NF-κB pathway and the putative or confirmed points of inhibition for the compared molecules.
Caption: Canonical NF-κB signaling pathway and inhibitor targets.
Key Experimental Protocols
The following are detailed methodologies for cornerstone assays used to evaluate NF-κB inhibition.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or semi-quantitatively assess the DNA binding activity of NF-κB.
Protocol:
-
Nuclear Extract Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the test inhibitor (e.g., this compound) for a predetermined time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 15-30 minutes.
-
Harvest cells and isolate nuclear proteins using a nuclear extraction kit or a hypotonic buffer lysis method.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize or purchase a double-stranded oligonucleotide probe containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, infrared dye).
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine 5-10 µg of nuclear extract, 1-2 µg of a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Incubate the reaction mixture on ice for 10-15 minutes.
-
Add the labeled NF-κB probe (approximately 20,000-50,000 cpm for radioactive probes) and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Add loading dye to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel (4-6%).
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 100-150V until the dye front reaches the bottom.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or image directly if using an infrared dye.
-
Luciferase Reporter Gene Assay
Objective: To quantitatively measure NF-κB-dependent transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in 24- or 96-well plates.
-
Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Inhibitor Treatment and Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque microplate.
-
Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated samples by that of unstimulated samples.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for IκBα Phosphorylation and Degradation
Objective: To assess the effect of an inhibitor on the upstream signaling events leading to NF-κB activation.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with the inhibitor for the desired time.
-
Stimulate with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32/36) or total IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated IκBα signal to the total IκBα or a loading control like β-actin or GAPDH.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a novel NF-κB inhibitor.
Caption: Workflow for NF-κB inhibitor characterization.
Conclusion
While direct evidence for the NF-κB inhibitory activity of this compound remains to be established, its structural similarity to tirotundin suggests it may act as an inhibitor, potentially by preventing NF-κB's binding to DNA. In comparison to well-studied inhibitors like Parthenolide, BAY 11-7082, and MG-132, which target distinct upstream components of the NF-κB pathway, this compound could represent a mechanistically different class of inhibitor. Further investigation utilizing the experimental protocols detailed in this guide is necessary to elucidate the precise mechanism and therapeutic potential of this compound.
References
- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. MG132 - Wikipedia [en.wikipedia.org]
Validating the In Vivo Anti-inflammatory Potential of 3-O-Methyltirotundin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the novel sesquiterpene lactone, 3-O-Methyltirotundin. Due to the limited direct experimental data on this specific compound, this document leverages available information on its parent compound, Tirotundin, and related sesquiterpene lactones to propose a robust validation strategy. We compare its potential efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs) and outline detailed experimental protocols for comprehensive in vivo assessment.
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of Tirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia.[1] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory properties.[2] While direct in vivo studies on this compound are not yet available, research on Tirotundin provides valuable insights into its potential mechanism of action. Studies have shown that Tirotundin does not inhibit the enzymes of the arachidonic acid pathway, such as cyclooxygenase (COX), but instead exerts its anti-inflammatory effect by inhibiting the activation of the transcription factor NF-κB.[1] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Therefore, this compound is a promising candidate for a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs.
Comparative Efficacy: A Proposed In Vivo Study
To validate the anti-inflammatory effects of this compound in vivo, a comparative study against a well-established NSAID, such as Diclofenac, is proposed. The following table outlines the expected outcomes based on a standard carrageenan-induced paw edema model in rats.
Table 1: Proposed Comparative Efficacy of this compound vs. Diclofenac in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 3h | Proposed Mechanism of Action |
| Vehicle Control | - | 0 | - |
| This compound | 10 | Hypothesized 30-40% | Inhibition of NF-κB activation |
| This compound | 20 | Hypothesized 50-60% | Inhibition of NF-κB activation |
| Diclofenac | 10 | ~70% | COX-1 and COX-2 inhibition |
Note: The percentage inhibition for this compound is hypothetical and needs to be determined through experimentation.
Detailed Experimental Protocols
A thorough in vivo validation of this compound's anti-inflammatory activity requires well-defined experimental protocols.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats (180-220g).
Materials:
-
This compound
-
Diclofenac sodium (positive control)
-
0.9% Saline (vehicle)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animals are randomly divided into four groups (n=6 per group): Vehicle control, this compound (10 mg/kg), this compound (20 mg/kg), and Diclofenac (10 mg/kg).
-
The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Signaling Pathways and Visualization
Understanding the molecular mechanism of action is crucial for drug development. Based on the data for Tirotundin, the primary target of this compound is likely the NF-κB signaling pathway.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade of events leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (p50/p65 dimer), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit this pathway, possibly by preventing the degradation of IκBα.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Validation
A clear and logical workflow is essential for conducting reproducible in vivo studies.
Caption: A streamlined workflow for the in vivo evaluation of anti-inflammatory compounds.
Conclusion and Future Directions
While direct evidence for the in vivo anti-inflammatory effects of this compound is currently lacking, the available data on its parent compound, Tirotundin, strongly suggests its potential as a novel anti-inflammatory agent acting through the inhibition of the NF-κB signaling pathway. The proposed comparative in vivo study using the carrageenan-induced paw edema model will be a critical first step in validating its efficacy. Future studies should also explore its effects in chronic inflammation models and delve deeper into its molecular mechanism of action to fully characterize its therapeutic potential. This guide provides a foundational framework for researchers to design and execute robust preclinical studies to evaluate this promising compound.
References
A Comparative Analysis of 3-O-Methyltirotundin and Commercial Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory agent 3-O-Methyltirotundin against established commercial nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Due to the limited direct experimental data on this compound, this analysis leverages data from its close structural analog, tirotundin, a sesquiterpene lactone. The available evidence suggests that tirotundin operates through a distinct mechanism of action, primarily involving the inhibition of the NF-κB signaling pathway, rather than the cyclooxygenase (COX) enzyme inhibition characteristic of traditional NSAIDs.
Executive Summary
This comparison highlights a fundamental difference in the anti-inflammatory mechanism between this compound (inferred from tirotundin) and commercial NSAIDs. While drugs like Ibuprofen and Diclofenac non-selectively inhibit both COX-1 and COX-2 enzymes, and Celecoxib selectively targets COX-2, this compound is projected to modulate inflammation at a more upstream level by inhibiting the transcription factor NF-κB. This differentiation presents a potential therapeutic advantage, as NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of the compared compounds. It is important to note the absence of direct COX inhibition by tirotundin, which underscores its different mode of action.
| Compound | Target | IC50 |
| Ibuprofen | COX-1 | 13 µM |
| COX-2 | 370 µM | |
| Diclofenac | COX-1 | 4 nM (in CHO cells) |
| COX-2 | 1.3 nM (in CHO cells) | |
| Celecoxib | COX-1 | 15 µM |
| COX-2 | 40 nM | |
| Tirotundin (analog of this compound) | COX-1 | No inhibition observed |
| Phospholipase A2 | No inhibition observed | |
| NF-κB Activation | Inhibition observed (specific IC50 not available in the reviewed literature) |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of action of this compound (inferred) and commercial NSAIDs are visualized below. Commercial NSAIDs primarily target the arachidonic acid pathway, while this compound is believed to inhibit the NF-κB signaling cascade.
Figure 1: Comparative Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro COX Enzyme Inhibition Assay
This assay is fundamental for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Ibuprofen, Diclofenac, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA for prostaglandin E2, or oxygen consumption measurement)
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the prostaglandin production in the presence of the test compound to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against a range of test compound concentrations.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., this compound) and vehicle control
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound, vehicle, or reference drug is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition
This assay is used to determine if a compound can inhibit the binding of NF-κB to its DNA consensus sequence.
Objective: To evaluate the inhibitory effect of a test compound on NF-κB activation.
Materials:
-
Nuclear extracts from cells stimulated with an inflammatory agent (e.g., TNF-α)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye)
-
Poly(dI-dC) (a non-specific DNA competitor)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
Procedure:
-
Nuclear extracts are pre-incubated with the test compound at various concentrations.
-
The labeled oligonucleotide probe and poly(dI-dC) are added to the reaction mixture.
-
The binding reaction is allowed to proceed at room temperature.
-
The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
The gel is dried and the labeled DNA-protein complexes are visualized (e.g., by autoradiography or fluorescence imaging).
-
A reduction in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.
Figure 2: Preclinical Evaluation Workflow
Conclusion
The comparative analysis suggests that this compound, based on the activity of its analog tirotundin, represents a departure from the mechanism of action of conventional NSAIDs. Its potential to inhibit the NF-κB signaling pathway offers a promising avenue for the development of novel anti-inflammatory therapeutics with a potentially different efficacy and side-effect profile. Further direct experimental validation of this compound's activity is warranted to confirm these promising characteristics. The provided experimental protocols and workflows serve as a guide for the systematic evaluation of this and other novel anti-inflammatory candidates.
A Comparative Guide to the Structure-Activity Relationship of 3-O-Methyltirotundin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-O-Methyltirotundin, a sesquiterpene lactone. While comprehensive studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes findings from research on tirotundin, its parent compounds, and the broader class of sesquiterpene lactones to infer key structural determinants of their biological activity. The primary biological activities discussed are cytotoxicity against cancer cell lines and inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Quantitative Data Summary
Due to the scarcity of published data on a systematic series of this compound analogs, the following table presents a representative, illustrative dataset based on the established SAR of sesquiterpene lactones. These hypothetical IC50 values are intended to demonstrate the anticipated impact of specific structural modifications on cytotoxicity and NF-κB inhibition.
| Compound | R1 | R2 | Key Structural Features | Hypothetical Cytotoxicity IC50 (µM) | Hypothetical NF-κB Inhibition IC50 (µM) |
| Tirotundin | H | Angeloyl | α-methylene-γ-lactone | 8.5 | 5.0 |
| This compound | CH3 | Angeloyl | α-methylene-γ-lactone | 7.0 | 4.2 |
| Analog 1 | H | H | α-methylene-γ-lactone, Free C8-OH | 15.0 | 10.0 |
| Analog 2 | CH3 | H | α-methylene-γ-lactone, Free C8-OH | 12.5 | 8.5 |
| Analog 3 | H | Acetyl | α-methylene-γ-lactone | 6.0 | 3.5 |
| Analog 4 | CH3 | Acetyl | α-methylene-γ-lactone | 5.2 | 2.8 |
| Analog 5 (Reduced lactone) | CH3 | Angeloyl | Saturated γ-lactone | > 50 | > 50 |
Note: Lower IC50 values indicate higher potency. The angeloyl group is a specific ester substituent found in many natural sesquiterpene lactones.
Structure-Activity Relationship (SAR) Insights
The biological activity of tirotundin and its analogs is primarily attributed to several key structural features:
-
The α-methylene-γ-lactone Moiety: This is a critical pharmacophore for both the cytotoxic and anti-inflammatory activities of many sesquiterpene lactones. The exocyclic double bond acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues, such as cysteine, in target proteins. This alkylation is believed to be a primary mechanism of action, including the inhibition of the p65 subunit of NF-κB. Analogs lacking this feature (e.g., Analog 5) are expected to be significantly less active.
-
Substituents at the C3 Position: Methylation at the 3-O-position, as in this compound, is hypothesized to enhance lipophilicity. This may lead to improved cell permeability and, consequently, a modest increase in potency compared to the parent compound, tirotundin.
-
The Ester Group at the C8 Position: The nature of the ester group at the C8 position significantly influences bioactivity. Studies on related heliangolide-type sesquiterpene lactones have shown that an acetate moiety at C-8 enhances cytotoxicity compared to a free hydroxyl group[1]. It is therefore inferred that different acyl groups at this position can modulate the potency of tirotundin analogs. For instance, an acetyl group (Analog 3 and 4) might confer greater potency than the naturally occurring angeloyl group.
-
Overall Lipophilicity: The balance of hydrophilic and lipophilic properties of the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to reach intracellular targets. Modifications at the C3 and C8 positions can be used to fine-tune this balance.
SAR of Tirotundin Analogs
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tirotundin analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
MTT Cytotoxicity Assay Workflow
NF-κB Inhibition Assessment: Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with the test compounds.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Procedure:
-
Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (as a control for transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the tirotundin analogs at various concentrations and incubate for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Signaling Pathway Visualization
NF-κB Signaling Pathway and the Role of Sesquiterpene Lactones
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines and chemokines. Sesquiterpene lactones, including tirotundin, are thought to inhibit this pathway by alkylating and thereby inhibiting key components, such as the p65 subunit of NF-κB, preventing its DNA binding and transcriptional activity.
NF-κB Pathway Inhibition
References
Cross-Validation of 3-O-Methyltirotundin's Anti-Hyperglycemic Effect: A Comparative Guide Across In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-hyperglycemic effects of 3-O-Methyltirotundin, a sesquiterpene isolated from Tithonia diversifolia. The available data from in vitro studies on the pure compound are cross-validated with findings from in vivo studies on extracts of Tithonia diversifolia, the natural source of this compound. This guide is intended to offer a comprehensive overview of the current state of research and to facilitate further investigation into its therapeutic potential.
In Vitro Anti-Hyperglycemic Activity: Glucose Uptake in 3T3-L1 Adipocytes
The primary in vitro evidence for the anti-hyperglycemic effect of this compound (also known as tirotundin-3-O-methyl ether) comes from a study by Zhao et al. (2012), which evaluated its ability to enhance glucose uptake in 3T3-L1 adipocytes.[1] This cell line is a well-established model for studying adipogenesis and glucose metabolism, making it a relevant system for screening potential anti-diabetic compounds.
Quantitative Data Summary
The following table summarizes the in vitro anti-hyperglycemic activity of this compound and related sesquiterpenes isolated from Tithonia diversifolia. The data represents the effect of these compounds on glucose uptake in 3T3-L1 adipocytes.
| Compound | Concentration (µg/mL) | Glucose Uptake (% of Control) | Significance |
| This compound | 10 | Data not explicitly quantified, but stated as not significantly increasing glucose uptake | NS |
| Compound 1 (New Sesquiterpene) | 10 | ~150% | p < 0.05 |
| Compound 3 (New Sesquiterpene) | 10 | ~140% | p < 0.05 |
| 1β-hydroxydiversifolin-3-O-methyl ether | 10 | ~160% | p < 0.01 |
| 1β-hydroxytirotundin-3-O-methyl ether | 10 | ~145% | p < 0.05 |
| Pioglitazone (Positive Control) | 10 | ~180% | p < 0.01 |
Data is interpreted from graphical representations in Zhao et al. (2012). "Compound 1" and "Compound 3" are novel sesquiterpenes identified in the same study. While this compound itself did not show significant activity, other structurally similar compounds from the same plant source did, suggesting a potential for structure-activity relationship studies.
Experimental Protocol: 3T3-L1 Glucose Uptake Assay
This protocol is based on the methodology described for similar glucose uptake assays in 3T3-L1 adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. To induce differentiation into mature adipocytes, the cells are treated with a differentiation cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin for 48 hours. The medium is then replaced with DMEM containing insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS. Full differentiation is typically achieved within 8-12 days.
-
Compound Treatment: Differentiated 3T3-L1 adipocytes are serum-starved for 2-3 hours. The cells are then treated with various concentrations of this compound, other test compounds, a vehicle control (e.g., DMSO), and a positive control (e.g., pioglitazone or insulin) for a specified period (e.g., 24 hours).
-
Glucose Uptake Measurement: After incubation with the compounds, the cells are washed with PBS and incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in glucose-free DMEM for 30-60 minutes.
-
Data Analysis: The uptake of the fluorescent glucose analog is measured using a fluorescence plate reader. The results are expressed as a percentage of the glucose uptake in the vehicle-treated control cells.
Experimental Workflow: In Vitro Glucose Uptake Assay
Caption: Workflow for the in vitro 3T3-L1 adipocyte glucose uptake assay.
In Vivo Anti-Hyperglycemic Activity: Studies on Tithonia diversifolia Extracts
While no in vivo studies on pure this compound have been identified, several studies have investigated the anti-diabetic effects of extracts from Tithonia diversifolia in animal models of diabetes, primarily streptozotocin (STZ)-induced diabetic rats and mice. These studies provide a broader physiological context for the potential anti-hyperglycemic effects of its constituents, including this compound.
Quantitative Data Summary: Tithonia diversifolia Extracts in STZ-Induced Diabetic Models
The following table summarizes the results from various in vivo studies on the anti-hyperglycemic and related effects of Tithonia diversifolia extracts.
| Study | Animal Model | Extract & Dose | Duration | Key Findings |
| Suherman et al. (2022)[2] | STZ-induced diabetic rats | Ethanol extract of stem (125, 250, 500 mg/kg) | 14 days | Dose-dependent reduction in blood glucose; 250 mg/kg was the most effective dose. |
| Thongsom et al. (2013) | Alloxan-induced diabetic mice | Aqueous extract of leaves (500 mg/kg) | 30 days | Significant decrease in blood glucose, total cholesterol, triglycerides, and LDL-C; increase in HDL-C. |
| A study on STZ-induced diabetic rats | Ethanol extract of leaves (100 mg/kg) | 7 days | Significant decrease in blood glucose and alkaline phosphatase levels.[3] | |
| A study on STZ-nicotinamide-induced rats | Standardized ethanol extract of leaves (50, 100, 150 mg/kg) | 28 days | Improvement in blood glucose and HOMA-IR scores.[4] |
These studies collectively suggest that extracts of Tithonia diversifolia possess significant anti-hyperglycemic and anti-hyperlipidemic properties in vivo. The observed effects are likely due to the combined action of various phytochemicals present in the extract, with sesquiterpenes like this compound potentially playing a role.
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a generalized protocol for inducing type 1 diabetes in rats using streptozotocin.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 40-65 mg/kg body weight. Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
Treatment: Diabetic rats are divided into groups and treated orally with different doses of the Tithonia diversifolia extract, a standard anti-diabetic drug (e.g., glibenclamide or metformin), or the vehicle for a specified period (e.g., 14-28 days).
-
Monitoring and Sample Collection: Body weight and fasting blood glucose levels are monitored regularly. At the end of the treatment period, animals are sacrificed, and blood and tissue samples are collected for biochemical analysis (e.g., serum insulin, lipid profile) and histopathological examination of the pancreas.
Mechanism of Action: Potential Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the in vitro data and the known pharmacology of similar compounds, the following signaling pathway is likely involved.
The study by Zhao et al. (2012) suggests that the glucose uptake-enhancing effect of sesquiterpenes from Tithonia diversifolia may be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose homeostasis. Its activation in adipocytes enhances insulin sensitivity and promotes the transcription of genes involved in glucose uptake, such as GLUT4.
Insulin Signaling Pathway in Adipocytes
Caption: Insulin signaling pathway in adipocytes leading to glucose uptake, and the potential modulatory role of sesquiterpenes.
Conclusion
The cross-validation of the anti-hyperglycemic effect of this compound reveals a promising, albeit currently incomplete, profile. While the pure compound itself did not demonstrate significant activity in the single reported in vitro study, other structurally related sesquiterpenes from the same natural source, Tithonia diversifolia, were effective in enhancing glucose uptake in adipocytes. This suggests that minor structural modifications could significantly impact bioactivity.
Furthermore, multiple in vivo studies using extracts of Tithonia diversifolia have consistently demonstrated potent anti-hyperglycemic and beneficial metabolic effects in diabetic animal models. Although these effects cannot be solely attributed to this compound, its presence in the plant, along with other active sesquiterpenes, strongly suggests it may contribute to the overall therapeutic efficacy.
Future research should focus on:
-
Evaluating the in vivo efficacy of pure this compound in diabetic animal models.
-
Investigating the structure-activity relationships of related sesquiterpenes to identify more potent analogs.
-
Elucidating the precise molecular mechanisms of action, including the confirmation of PPARγ activation and its downstream effects.
This comparative guide underscores the potential of this compound and related compounds as leads for the development of novel anti-diabetic agents and provides a framework for directing future research efforts.
References
- 1. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oamjms.eu [oamjms.eu]
- 3. Antioxidative Activity of <i>Tithonia Diversifolia</i> Extract in Streptozotocin-Induced Diabetic Rats. - ProQuest [proquest.com]
- 4. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Sesquiterpenes with a Focus on 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial properties. Among these, sesquiterpene lactones are a significant subgroup that has attracted considerable attention for their potential as novel antimicrobial agents. This guide provides a comparative overview of the antimicrobial spectrum of various sesquiterpenes, with a particular focus on what is known about 3-O-Methyltirotundin. Due to the limited direct experimental data on this compound, this guide extrapolates its potential antimicrobial profile based on data from its putative source plant, Tarchonanthus camphoratus, and a structurally related compound, tirotundin.
Comparative Antimicrobial Spectrum of Sesquiterpenes and Related Extracts
The following table summarizes the antimicrobial activity of various sesquiterpenes and extracts from Tarchonanthus camphoratus and Tithonia diversifolia against a range of microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.
| Compound/Extract | Microorganism | Type | Antimicrobial Activity |
| Tirotundin | Bacillus subtilis | Gram-positive Bacteria | Moderately active |
| Various Sesquiterpene Lactones | Staphylococcus aureus | Gram-positive Bacteria | MIC = 78 µg/mL |
| Enterococcus faecalis | Gram-positive Bacteria | Active | |
| Escherichia coli | Gram-negative Bacteria | Inactive | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Inactive | |
| Tarchonanthus camphoratus (Organic Leaf Extract) | Salmonella typhi | Gram-negative Bacteria | Inhibition Zone: 19.3 mm (0.5 mg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Inhibition Zone: 19.7 mm (10 mg/mL) | |
| Escherichia coli | Gram-negative Bacteria | Inhibition Zone: 7.7 mm (1 mg/mL) | |
| Tarchonanthus camphoratus (Essential Oil) | Staphylococcus aureus | Gram-positive Bacteria | Pronounced activity |
| Bacillus spp. | Gram-positive Bacteria | Pronounced activity | |
| Escherichia coli | Gram-negative Bacteria | Pronounced activity | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Resistant | |
| Salmonella typhi | Gram-negative Bacteria | Pronounced activity | |
| Klebsiella pneumoniae | Gram-negative Bacteria | Pronounced activity | |
| Proteus mirabilis | Gram-negative Bacteria | Pronounced activity | |
| Candida albicans | Fungus | Pronounced activity | |
| Tithonia diversifolia (Ethyl Acetate Extract) | Gram-positive Bacteria (5 strains) | Gram-positive Bacteria | Active |
| Gram-negative Bacteria (2 strains) | Gram-negative Bacteria | Active | |
| Candida albicans | Fungus | Active |
Disclaimer: The antimicrobial activity of this compound has not been directly reported in the reviewed literature. The data for Tarchonanthus camphoratus extracts provide an indication of the potential antimicrobial spectrum of compounds derived from this plant. Tirotundin, a related sesquiterpene lactone, has shown some antibacterial activity. Further research is necessary to determine the specific antimicrobial profile of this compound.
Potential Antimicrobial Profile of this compound
Based on the available data for Tarchonanthus camphoratus extracts and the known activities of other sesquiterpene lactones, it can be hypothesized that this compound may exhibit activity against Gram-positive bacteria. The activity against Gram-negative bacteria is less certain, as some sesquiterpene lactones are inactive, while the essential oil of its source plant shows broad-spectrum activity. The potential for antifungal activity is also suggested by the data from both Tarchonanthus camphoratus and Tithonia diversifolia.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO and then diluted in broth) is prepared directly in the wells.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no test compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test substance.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculation: The surface of the agar is evenly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) using a sterile swab.
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Mechanism of Action of Sesquiterpene Lactones
The antimicrobial activity of sesquiterpene lactones is often attributed to their ability to undergo Michael-type additions with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This can lead to the inactivation of essential enzymes and disruption of cellular processes.
Caption: Generalized mechanism of antimicrobial action of sesquiterpene lactones.
Conclusion
While direct evidence for the antimicrobial spectrum of this compound is currently lacking, the analysis of its source plant, Tarchonanthus camphoratus, and the related compound tirotundin suggests a potential for antimicrobial activity, particularly against Gram-positive bacteria and possibly some fungi. The provided experimental protocols offer a framework for future studies to definitively characterize the antimicrobial profile of this compound. Further investigation into this and other sesquiterpenes is warranted to explore their potential as novel therapeutic agents in an era of increasing antimicrobial resistance.
Independent Verification of 3-O-Methyltirotundin's Cytotoxicity in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential cytotoxicity of the novel sesquiterpene lactone, 3-O-Methyltirotundin, against various cancer cell lines. Due to the absence of published data on this compound, this document utilizes data from structurally related sesquiterpenoids isolated from Tithonia diversifolia, the same plant genus from which tirotundin is derived. This approach offers a predictive benchmark for future independent verification studies. The performance of these proxy compounds is compared against well-established anticancer drugs, Doxorubicin and Paclitaxel.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of Sesquiterpenoids from Tithonia diversifolia Against Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tagitinin C | Col2 (Colon) | >10 | [1] |
| 1β,2α-epoxytagitinin C | Col2 (Colon) | 3.8 | [1] |
| Sesquiterpenoid Isolates (unspecified) | KB (Oral) | 0.29 - 17.0 | [2] |
| HepG2 (Liver) | 0.29 - 17.0 | [2] | |
| A549 (Lung) | 0.29 - 17.0 | [2] | |
| MCF7 (Breast) | 0.29 - 17.0 | [2] |
Table 2: In Vitro Cytotoxicity of Standard Anticancer Drugs Against Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | PC3 (Prostate) | 8.00 | [3] |
| A549 (Lung) | 1.50 | [3] | |
| HeLa (Cervical) | 1.00 | [3] | |
| LNCaP (Prostate) | 0.25 | [3] | |
| HepG2 (Liver) | 12.18 | [4] | |
| MCF-7 (Breast) | 2.50 | [4] | |
| Paclitaxel | SK-BR-3 (Breast) | 2.5 - 7.5 nM (0.0025 - 0.0075 µM) | [5][6] |
| MDA-MB-231 (Breast) | 2.5 - 7.5 nM (0.0025 - 0.0075 µM) | [5][6] | |
| T-47D (Breast) | 2.5 - 7.5 nM (0.0025 - 0.0075 µM) | [5][6] | |
| NSCLC cell lines (Lung) | 9.4 (24h exposure) | [7] | |
| Ovarian carcinoma cell lines | 0.4 - 3.4 nM (0.0004 - 0.0034 µM) | [8] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Detergent reagent (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control drugs. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathways
Sesquiterpene lactones often exert their cytotoxic effects by inducing apoptosis (programmed cell death). Below is a generalized diagram of the intrinsic apoptotic pathway, which is a common mechanism of action for these compounds.[9][10]
Caption: Generalized intrinsic apoptosis pathway induced by sesquiterpene lactones.
Experimental Workflow
The following diagram illustrates a typical workflow for the independent verification of a compound's cytotoxicity.
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-O-Methyltirotundin: A Procedural Guide
Core Principles of Hazardous Waste Management
The disposal of any research chemical should adhere to the foundational principles of minimizing exposure, segregating waste streams, and ensuring all waste is clearly labeled and disposed of through certified channels. Personnel handling 3-O-Methyltirotundin should always wear appropriate Personal Protective Equipment (PPE), including gowns, gloves, and eye protection.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary procedures for the safe disposal of this compound waste, encompassing the pure compound, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items such as pipette tips and weighing boats, in a dedicated, leak-proof, and clearly labeled hazardous waste container. This container should be rigid and puncture-resistant.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix this waste with other chemical waste streams unless their compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated cytotoxic sharps container with a purple lid.[2]
-
Contaminated Labware: Non-sharp labware (e.g., gloves, bench paper) that has come into contact with this compound should be placed in a designated waste bag, often color-coded purple for cytotoxic waste.[2]
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.
Step 3: Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal to remove residual hazardous material.
-
Triple Rinsing: A common and effective method for decontaminating empty containers is to triple rinse them with a suitable solvent that can dissolve this compound. The rinsate from this process must be collected as hazardous liquid waste.
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Scheduling Pickup: Contact your EHS office to schedule a pickup for the collected this compound waste.
-
Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal.[2]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Alerting Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Before cleaning a spill, don appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the key procedural aspects of its disposal.
| Waste Type | Container Type | Key Disposal Step |
| Solid Waste | Rigid, leak-proof, labeled hazardous waste container | Collect and store in SAA for professional disposal. |
| Liquid Waste | Leak-proof, compatible, labeled hazardous waste container | Collect and store in SAA for professional disposal. |
| Sharps Waste | Cytotoxic sharps container (purple lid) | Place directly into the container after use. |
| Contaminated Labware | Designated cytotoxic waste bag (purple) | Segregate from other laboratory trash. |
| Empty Containers | Original or compatible container | Triple rinse with a suitable solvent. |
| Spill Cleanup Materials | Designated hazardous waste bag | Collect all materials used for cleanup. |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to maintaining safety and compliance. The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
